5-Morpholinopyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-morpholin-4-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)7-5-11-8(6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVBKVJGGJEOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672001 | |
| Record name | 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946598-39-6 | |
| Record name | 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biological Evaluation of 5-Morpholinopyrazine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Morpholinopyrazine-2-carboxylic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, provides a comprehensive framework for its evaluation based on the well-established principles of medicinal chemistry and drug discovery. It analyzes the compound's structural motifs to predict potential activities and outlines a robust, scientifically rigorous workflow for its comprehensive biological characterization.
Executive Summary: Deconstructing the Molecule
5-Morpholinopyrazine-2-carboxylic acid integrates two key pharmacophores of significant interest in medicinal chemistry: a pyrazinecarboxylic acid core and a morpholine moiety. While direct biological data for this specific combination is scarce, an analysis of these components provides a strong rationale for its investigation as a potential therapeutic agent.
-
Pyrazinecarboxylic Acid Core: This heterocyclic system is the backbone of several established drugs.[1] Notably, pyrazinamide is a first-line treatment for tuberculosis, acting as a prodrug of pyrazinoic acid.[2] Derivatives of pyrazinecarboxylic acid have been explored for a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of protein kinases.[1]
-
Morpholine Moiety: The morpholine ring is considered a "privileged structure" in drug design.[5] Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[5][6][7] The morpholine ring is a versatile building block found in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[8] It can participate in hydrogen bonding via its oxygen atom and contribute to binding affinity for a wide array of biological targets.[5][6]
The combination of these two moieties in 5-Morpholinopyrazine-2-carboxylic acid suggests a high potential for biological activity, warranting a systematic and thorough investigation.
Predicted Biological Activities and Potential Targets
Based on the activities of structurally related analogs, several therapeutic areas present promising starting points for the investigation of 5-Morpholinopyrazine-2-carboxylic acid.
-
Antimicrobial Activity: Given the structural similarity to pyrazinamide, evaluating this compound for activity against Mycobacterium tuberculosis is a logical first step.[2] Molecular docking studies of other pyrazine-2-carboxylic acid derivatives have shown potential interactions with key mycobacterial enzymes like InhA.[9] Furthermore, many novel pyrazine and morpholine derivatives are being explored for broad-spectrum antimicrobial effects.[3][10][11][12]
-
Anticancer Activity: The morpholine group is present in numerous kinase inhibitors, and the pyrazine core can also serve as a hinge-binding motif.[1][13] Therefore, screening against a panel of cancer cell lines, particularly those driven by known kinase pathways, is highly recommended. Derivatives of 5-oxopyrrolidine containing various heterocyclic moieties have demonstrated potent anticancer activity.[14]
-
Anti-inflammatory and CNS Activity: Morpholine derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and neurological effects.[13] The ability of the morpholine ring to improve pharmacokinetic properties makes it an attractive component for drugs targeting the central nervous system.
A Proposed Workflow for Biological Characterization
A systematic, multi-tiered approach is essential for elucidating the biological activity of a novel compound. This workflow, based on the principles of bioassay-guided fractionation and modern drug discovery, provides a robust framework for the characterization of 5-Morpholinopyrazine-2-carboxylic acid.[15][16]
Caption: A tiered workflow for the biological characterization of a novel chemical entity.
Detailed Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 5-Morpholinopyrazine-2-carboxylic acid against a panel of pathogenic microbes.
Methodology (Broth Microdilution):
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 5-Morpholinopyrazine-2-carboxylic acid on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 100 µM to 0.1 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical Biological Activity Profile of 5-Morpholinopyrazine-2-carboxylic acid
| Assay Type | Target/Cell Line | Endpoint | Result |
| Antimicrobial | M. tuberculosis H37Rv | MIC | >128 µg/mL |
| S. aureus | MIC | 32 µg/mL | |
| E. coli | MIC | 64 µg/mL | |
| Anticancer | A549 (Lung Carcinoma) | IC50 | 15.2 µM |
| MCF-7 (Breast Carcinoma) | IC50 | 28.7 µM | |
| HCT116 (Colon Carcinoma) | IC50 | 9.8 µM | |
| Kinase Inhibition | EGFR Kinase | IC50 | >100 µM |
| PI3Kα Kinase | IC50 | 0.8 µM |
Mechanism of Action Elucidation
Should initial screening reveal promising activity, the next critical phase is to identify the molecular target and mechanism of action (MoA).
Caption: A workflow for identifying and validating the molecular target of a bioactive compound.
A powerful, unbiased method for target identification is Affinity Selection-Mass Spectrometry (AS-MS).[17] This technique involves incubating the compound with a cell lysate, isolating the compound-protein complexes, and identifying the bound proteins using mass spectrometry.[17] This approach can rapidly identify direct binding partners without prior knowledge of the compound's MoA.
Conclusion and Future Directions
5-Morpholinopyrazine-2-carboxylic acid stands as a promising, yet underexplored, chemical scaffold. The strategic combination of a pyrazinecarboxylic acid core with a pharmacokinetically favorable morpholine ring provides a strong impetus for its comprehensive biological evaluation. The workflows and protocols detailed in this guide offer a rigorous and systematic path forward for researchers. Initial broad-spectrum screening for antimicrobial and anticancer activities, followed by focused mechanism-of-action studies for any confirmed "hits," will be crucial in unlocking the therapeutic potential of this novel molecule. Subsequent structure-activity relationship (SAR) studies will then be essential to optimize potency, selectivity, and drug-like properties, paving the way for potential preclinical development.
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Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 5-Morpholinopyrazine-2-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Morpholinopyrazine-2-carboxylic acid is a novel small molecule with a chemical architecture suggestive of significant pharmacological potential. While direct empirical data on its mechanism of action remains to be published, its structural components—a pyrazinecarboxylic acid core and a morpholine substituent—are well-characterized pharmacophores found in a range of clinically significant agents. This technical guide synthesizes the current understanding of these key moieties to propose a well-grounded, testable hypothesis for the mechanism of action of 5-Morpholinopyrazine-2-carboxylic acid. We postulate a dual-potential mechanism, encompassing both antimycobacterial and anti-cancer activities, and provide a comprehensive roadmap for its experimental validation. This document is intended to serve as a foundational resource for researchers poised to investigate this promising compound.
Introduction: Deconstructing a Molecule of Interest
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. 5-Morpholinopyrazine-2-carboxylic acid emerges as a compound of considerable interest due to its hybrid structure, which marries the established biological relevance of a pyrazinecarboxylic acid scaffold with the favorable pharmacokinetic properties conferred by a morpholine ring.[1][2] The pyrazine ring is a key feature of pyrazinamide, a first-line antituberculosis drug, while the morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, enhancing drug-like properties.[1][3] This guide will dissect the probable mechanistic contributions of each structural feature to formulate a cohesive hypothesis of the compound's overall mechanism of action.
A Bifurcated Hypothesis: Antimycobacterial and Anti-Cancer Potential
Based on a thorough analysis of its structural analogues, we propose that 5-Morpholinopyrazine-2-carboxylic acid may exhibit a dual mechanism of action, with potential applications in both infectious diseases and oncology.
Proposed Antimycobacterial Mechanism: Targeting Coenzyme A Biosynthesis
The structural similarity of 5-Morpholinopyrazine-2-carboxylic acid to pyrazinoic acid (POA), the active metabolite of pyrazinamide, strongly suggests a potential role as an antitubercular agent.[4][5][6] Pyrazinamide is a prodrug that is converted to POA within Mycobacterium tuberculosis.[4][5][7] POA is thought to have multiple targets, with recent evidence pointing towards the inhibition of PanD, an aspartate decarboxylase essential for the biosynthesis of coenzyme A.[8][9][10][11]
We hypothesize that 5-Morpholinopyrazine-2-carboxylic acid, as an analogue of POA, could directly inhibit PanD. The carboxylic acid moiety is critical for this interaction, likely forming key hydrogen bonds and ionic interactions within the enzyme's active site.[12] The morpholine ring, with its potential for hydrogen bonding and its favorable physicochemical properties, may enhance binding affinity and improve cell wall penetration.[1][3][13]
Proposed Anti-Cancer Mechanism: Kinase Inhibition
The pyrazine scaffold is also present in a number of kinase inhibitors developed for cancer therapy.[14][15][16][17] Notably, derivatives of pyrazine-2-carboxamide have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer.[14][18]
We propose that 5-Morpholinopyrazine-2-carboxylic acid could function as an ALK inhibitor. In this model, the pyrazine ring would serve as the core scaffold, occupying the ATP-binding pocket of the kinase. The morpholine group could form crucial interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The carboxylic acid moiety could provide additional hydrogen bonding interactions, enhancing the overall binding affinity and selectivity.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test our hypothesized mechanisms of action, a multi-pronged experimental strategy is required. The following protocols provide a framework for these investigations.
Antimycobacterial Activity Assessment
3.1.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the in vitro potency of 5-Morpholinopyrazine-2-carboxylic acid against Mycobacterium tuberculosis H37Rv.
-
Methodology:
-
Prepare a stock solution of the compound in DMSO.
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Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
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Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Include pyrazinamide and pyrazinoic acid as positive controls.
-
3.1.2. In Vitro PanD Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory effect of the compound on purified PanD enzyme.
-
Methodology:
-
Express and purify recombinant M. tuberculosis PanD.
-
Prepare a reaction mixture containing purified PanD, L-aspartate, and varying concentrations of 5-Morpholinopyrazine-2-carboxylic acid.
-
Initiate the reaction and monitor the production of β-alanine over time using a suitable method (e.g., HPLC, coupled enzyme assay).
-
Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of PanD activity.
-
Pyrazinoic acid should be used as a positive control.
-
Anti-Cancer Activity Assessment
3.2.1. Cell Proliferation Assay
-
Objective: To evaluate the cytotoxic effect of the compound on ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1).
-
Methodology:
-
Seed ALK-positive and ALK-negative (as a control) cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of 5-Morpholinopyrazine-2-carboxylic acid for 72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Known ALK inhibitors (e.g., Crizotinib, Alectinib) should be included as positive controls.
-
3.2.2. In Vitro ALK Kinase Inhibition Assay
-
Objective: To quantify the direct inhibitory activity of the compound against the ALK kinase domain.
-
Methodology:
-
Utilize a commercially available in vitro kinase assay kit (e.g., LanthaScreen™, Kinase-Glo®).
-
Incubate recombinant ALK kinase domain with a suitable substrate, ATP, and varying concentrations of the test compound.
-
Measure the kinase activity by detecting the amount of phosphorylated substrate or the amount of ATP consumed.
-
Calculate the IC50 value for ALK inhibition.
-
Data Interpretation and Future Directions
The outcomes of these experiments will provide critical insights into the primary mechanism of action of 5-Morpholinopyrazine-2-carboxylic acid.
| Experimental Outcome | Interpretation | Next Steps |
| Low MIC against M. tuberculosis & Low IC50 for PanD | Strong evidence for an antimycobacterial mechanism via PanD inhibition. | Lead optimization for improved potency and ADME properties. In vivo efficacy studies in a mouse model of tuberculosis. |
| Low GI50 in ALK+ cells & Low IC50 for ALK kinase | Strong evidence for an anti-cancer mechanism via ALK inhibition. | Kinase selectivity profiling against a panel of other kinases. In vivo efficacy studies in xenograft models. |
| Activity in both sets of assays | Potential dual-acting compound or off-target effects. | Further target deconvolution studies (e.g., chemical proteomics). Structure-activity relationship (SAR) studies to separate the two activities. |
| No significant activity in any assay | The hypothesized mechanisms are incorrect. | Broader phenotypic screening to identify other potential biological activities. |
Conclusion
5-Morpholinopyrazine-2-carboxylic acid stands as a molecule of significant therapeutic promise, warranting a detailed investigation into its mechanism of action. The hypotheses presented in this guide, grounded in the established pharmacology of its constituent chemical motifs, offer a rational starting point for such an exploration. The proposed experimental workflows provide a clear and robust path to elucidating its biological function, which will be crucial for its future development as a potential therapeutic agent. The scientific community is encouraged to pursue the investigation of this and similar novel chemical entities to address unmet medical needs in infectious diseases and oncology.
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A Technical Guide to the Discovery and Synthesis of Novel Morpholinopyrazine Derivatives
Introduction: The Strategic Convergence of Morpholine and Pyrazine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds to generate novel chemical entities with enhanced therapeutic potential is a cornerstone of drug discovery. This guide delves into the discovery and synthesis of a promising class of compounds: morpholinopyrazine derivatives. The pyrazine ring, a diazine, serves as a versatile core, offering sites for substitution that can modulate electronic properties and vectorially orient functional groups toward biological targets.[1] Its presence is notable in a range of biologically active molecules. The morpholine moiety, on the other hand, is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to engage in crucial hydrogen bonding interactions with protein targets.[2][3] The fusion of these two pharmacophores has led to the development of potent and selective inhibitors of various enzymes, particularly kinases, making this a fertile area of research for oncology, inflammation, and beyond.
This technical guide provides an in-depth exploration of the rationale, synthesis, and biological evaluation of novel morpholinopyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning that underpins the experimental choices, thereby providing a robust framework for the design and execution of research in this area.
Part 1: The Rationale for Morpholinopyrazine Scaffolds - A Bioisosteric and Pharmacophoric Approach
The decision to combine the morpholine and pyrazine scaffolds is a deliberate one, rooted in the principles of bioisosterism and pharmacophore-based drug design. Bioisosteric replacement, a strategy to swap functional groups with others having similar physical or chemical properties, is a powerful tool for optimizing lead compounds by enhancing potency, selectivity, and pharmacokinetic profiles.[4][5][6][7]
The morpholine group is often considered a bioisostere for other cyclic amines or even acyclic hydrophilic groups. Its oxygen atom can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites. Furthermore, the saturated, non-planar nature of the morpholine ring can provide a three-dimensional architecture that may be more complementary to a binding pocket than a flat aromatic ring.
The pyrazine core itself is an interesting bioisostere for other aromatic systems. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which can influence the reactivity of the ring and the pKa of substituents. This electron-deficient nature can be exploited in the design of compounds that target specific biological macromolecules.
A key therapeutic area where morpholinopyrazine derivatives have shown significant promise is in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety has been shown to be a key pharmacophore for PI3K inhibition.
Below is a conceptual workflow illustrating the discovery process for novel morpholinopyrazine derivatives.
Part 2: Synthetic Strategies for Morpholinopyrazine Derivatives
The synthesis of morpholinopyrazine derivatives typically involves a multi-step sequence that first establishes a functionalized pyrazine core, followed by the strategic introduction of the morpholine moiety and other diversity elements. Key reactions in this process include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Core Synthesis: Building the Pyrazine Ring
The construction of the pyrazine ring can be achieved through several established methods. A common and straightforward approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[8] Greener approaches utilizing catalysts like potassium tert-butoxide in aqueous methanol at room temperature have been developed to improve the efficiency and environmental footprint of this transformation.
Introduction of the Morpholine Moiety via Nucleophilic Aromatic Substitution (SNAr)
With a halogenated pyrazine precursor in hand, the morpholine group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring facilitates this reaction, especially when activated by additional electron-withdrawing groups.
Rationale: This protocol describes a standard procedure for the SNAr reaction. The choice of a polar aprotic solvent like DMF or DMSO helps to solvate the reactants and facilitate the reaction. A base is often included to neutralize the HCl generated during the reaction, driving it to completion. The reaction temperature is elevated to provide sufficient energy to overcome the activation barrier.
Materials:
-
2-chloropyrazine
-
Morpholine
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloropyrazine (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholinopyrazine.
Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the pyrazine core.[2][4][5][9][10] This reaction typically involves the coupling of a halopyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Rationale: This protocol outlines a general procedure for the Suzuki coupling. The choice of a palladium catalyst and ligand is crucial for reaction efficiency. Pd(PPh3)4 is a common and effective catalyst. The base is required for the transmetalation step of the catalytic cycle. A mixture of solvents like DME, ethanol, and water is often used to ensure the solubility of all reactants.
Materials:
-
Substituted chloropyrazine (e.g., 2-chloro-X-morpholinopyrazine)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3) or another suitable base
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath, nitrogen/argon inlet
Procedure:
-
In a round-bottom flask, combine the chloropyrazine derivative (1.0 eq), arylboronic acid (1.2 eq), and Na2CO3 (2.0 eq).
-
Add a solvent mixture of DME, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst (0.05 eq) under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with toluene or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
The following diagram illustrates a general synthetic scheme for novel morpholinopyrazine derivatives.
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Structure-activity relationship of pyrazine carboxylic acids
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazine Carboxylic Acids
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Pyrazine carboxylic acids represent a cornerstone pharmacophore in medicinal chemistry, most notably exemplified by the first-line anti-tuberculosis drug, pyrazinamide. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds. We will deconstruct the molecule into its three key influential components: the pyrazine core, the carboxylic acid moiety, and the various substituents on the heterocyclic ring. By synthesizing mechanistic insights with experimental data, this guide explains the causality behind molecular design choices. It details the pivotal role of the carboxylic acid in the mechanism of action, explores the impact of bioisosteric replacements, and systematically examines how substitutions on the pyrazine scaffold fine-tune biological activity. This document also provides robust, field-proven experimental protocols for SAR elucidation and utilizes data visualization to clarify complex relationships, offering researchers a definitive resource for the rational design of novel pyrazine carboxylic acid derivatives.
The Pyrazine Carboxylic Acid Pharmacophore: A Foundation for Diverse Biological Activity
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug design.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
When coupled with a carboxylic acid group, the resulting pharmacophore becomes a powerful tool, particularly in the realm of infectious diseases. The carboxylic acid moiety is often crucial for target binding through ionic interactions and hydrogen bonding.[7][8] However, its presence can also introduce challenges related to metabolic instability and limited membrane permeability, prompting the exploration of bioisosteric replacements.[7][8][9] The synergy between the electron-deficient pyrazine ring and the acidic carboxyl group is fundamental to the biological profile of these molecules, a concept best illustrated by the renowned anti-tuberculosis agent, Pyrazinamide (PZA).
Caption: Core pharmacophore of pyrazine carboxylic acid.
Deconstructing the Structure-Activity Relationship: A Trifecta of Influence
The biological activity of a pyrazine carboxylic acid derivative is not determined by a single feature but by the interplay of its three core components. Understanding the specific contribution of each is paramount for rational drug design.
The Pyrazine Core: More Than a Scaffold
The pyrazine ring is not merely an inert scaffold; its electronic nature and the precise arrangement of its heteroatoms are critical for activity. SAR studies on pyrazinoic acid (POA), the active form of PZA, have demonstrated that the 1,4-arrangement of nitrogen atoms is optimal for potent antimycobacterial activity.[10] When the pyrazine ring is replaced with constitutional isomers like pyridazine or pyrimidine, the activity is significantly diminished or completely obliterated.[10] This highlights a strict structural requirement, suggesting that the specific geometry and electron distribution of the pyrazine nucleus are essential for proper interaction with its biological target.
The Carboxylic Acid Moiety: The Anchor of Activity
The carboxylic acid group is indispensable for the activity of many compounds in this class. In the case of PZA, the amide is a prodrug that requires enzymatic hydrolysis by the mycobacterial pyrazinamidase (PncA) to yield the active pyrazinoic acid (POA).[11][12][13] This conversion is a prerequisite for its antitubercular effect.
The essentiality of the carboxylic acid is further confirmed by studies where it is replaced by common bioisosteres.[10][14] Replacing the carboxylate of POA with groups like a tetrazole, while maintaining acidity, resulted in inactive compounds.[10] This finding suggests that it's not just the acidity but the specific shape and hydrogen-bonding capabilities of the carboxylic acid group that are crucial for binding to its target, which has been identified as the PanD enzyme.[14]
While essential for activity, the carboxylic acid can present pharmacokinetic challenges.[7][8] Therefore, a common strategy in drug development is to employ prodrugs, such as esters or amides (like PZA itself), to mask the polar carboxyl group, improving membrane permeability and oral bioavailability.
Substituent Effects on the Pyrazine Ring: Fine-Tuning Potency and Properties
Modifying the substituents at the C3, C5, and C6 positions of the pyrazine ring is the primary strategy for modulating the potency, selectivity, and pharmacokinetic profile of these compounds. The choice of substituent is a causal decision designed to influence properties like lipophilicity, electronic character, and steric profile.
-
Lipophilicity: Increasing lipophilicity can enhance membrane penetration, which is crucial for reaching intracellular targets. For instance, introducing a tert-butyl moiety at the 5-position has been shown to increase lipophilicity and, in some cases, antitubercular activity.[15][16]
-
Electronic Effects: Electron-withdrawing groups (e.g., halogens like chlorine) or electron-donating groups (e.g., amino groups) can alter the pKa of the pyrazine nitrogens and the reactivity of the ring, influencing target binding and metabolism.
-
Steric Hindrance: The size and shape of substituents can either promote or hinder the optimal conformation for binding to a target enzyme's active site.
The following table summarizes key findings from SAR studies on various pyrazine derivatives:
| Position | Substituent | Effect on Activity (Primarily Antimycobacterial) | Causality & Insights | References |
| C5 | tert-Butyl | Often increases activity and lipophilicity. | The bulky group enhances membrane permeability. Several active amides contain this moiety. | [15][16][17] |
| C6 | Chlorine (Cl) | Generally well-tolerated; present in many active compounds. | An electron-withdrawing group that can influence the ring's electronic properties and metabolic stability. | [15][16] |
| C3 & C5 | Alkylamino groups | Can increase potency by 5- to 10-fold compared to POA. | These groups may form additional hydrogen bonds or favorable interactions within the target's binding pocket. | [10][14] |
| C5/C6 | Phenyl Amides | Activity is highly dependent on the substitution of the phenyl ring. | Lipophilicity shows a quasi-parabolic relationship with activity, indicating an optimal range for this property. Ortho-substituents on the phenyl ring can be detrimental due to steric hindrance. | [15][16][17] |
| C3, C5, C6 | Various | Modifications can expand the activity spectrum to organisms not usually susceptible to PZA, such as M. avium. | Altering the overall physicochemical properties can change drug uptake and target engagement in different species. | [18] |
Mechanism of Action of Pyrazinamide: A Case Study in SAR
The story of pyrazinamide (PZA) is a masterclass in prodrug strategy and complex SAR. PZA is a cornerstone of modern tuberculosis therapy, prized for its ability to kill non-replicating or "persister" mycobacteria in acidic environments.[11][13][19]
-
Activation: PZA is a prodrug that passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes the amide bond, converting PZA into its active form, pyrazinoic acid (POA).[11][12][13] Mutations in the pncA gene are the primary cause of PZA resistance.[13][20]
-
Target Interaction: While several targets were historically proposed, including fatty acid synthase I (FAS-I) and ribosomal protein S1 (RpsA), these have been largely discounted.[12][13] Compelling recent evidence has shown that POA's primary target is the aspartate decarboxylase enzyme, PanD.[14][21][22]
-
Mechanism of Inhibition: POA binds to PanD, which is a crucial enzyme in the biosynthesis of pantothenate and, subsequently, Coenzyme A (CoA).[21][22] The binding of POA to PanD is unusual; it does not simply block the active site but instead triggers the targeted degradation of the PanD protein.[12][14] This leads to the depletion of the essential CoA pool, disrupting numerous cellular processes, including fatty acid synthesis and energy production, ultimately killing the bacterium.[21][22]
Caption: Mechanism of action of Pyrazinamide (PZA).
Experimental Design and Protocols for SAR Elucidation
A robust SAR study is a self-validating system, integrating chemical synthesis with biological and computational evaluation to generate a feedback loop for iterative compound design.
Caption: A typical experimental workflow for SAR studies.
Protocol: Synthesis of N-Aryl Pyrazine-2-Carboxamide Analogs
This protocol provides a general method for synthesizing a series of amide analogs for SAR studies, a common strategy reported in the literature.[15][16][17][23]
Objective: To couple a substituted pyrazine-2-carboxylic acid with a series of substituted anilines to explore the SAR of the amide moiety.
Materials:
-
Substituted pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted aniline (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acid Chloride Formation: a. Suspend the pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. d. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. This is often used immediately in the next step.
-
Amide Coupling: a. Dissolve the substituted aniline (1.1 eq) in anhydrous DCM in a separate flask. b. Add triethylamine (2.0 eq) to the aniline solution and cool to 0 °C. c. Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution. d. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-aryl pyrazine-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a pyrazine carboxylic acid derivative that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Test compounds dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
Positive control drug (e.g., Pyrazinamide, Rifampicin)
-
Negative control (DMSO vehicle)
-
Resazurin dye solution
Step-by-Step Methodology:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 to prepare the final inoculum.
-
Compound Dilution: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Add 2 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate. c. Prepare wells for positive control (known drug) and negative control (DMSO only) in the same manner.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37 °C. For PZA and its analogs, it is crucial to use an acidic 7H9 broth (pH 5.8) to ensure drug activity. Incubate for 7-10 days.
-
MIC Determination: a. After incubation, add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours. b. Observe the color change. Blue (or purple) indicates no bacterial growth (inhibition), while pink indicates bacterial growth. c. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Future Perspectives and Conclusion
The study of pyrazine carboxylic acids continues to be a fertile ground for drug discovery. The primary challenge remains overcoming drug resistance, particularly for PZA, which arises from mutations in the pncA gene.[13][20] Future research should focus on:
-
Designing Analogs that Bypass PncA Activation: Developing derivatives that are already in their active form (i.e., POA analogs) but with improved cell permeability could circumvent resistance.[10][14]
-
Targeting PanD Directly: Creating potent inhibitors of PanD that do not rely on the specific structure of POA could lead to a new class of antituberculars.
-
Expanding Therapeutic Applications: The pyrazine scaffold is versatile.[1][2][3] Exploring the SAR of pyrazine carboxylic acids against other targets, such as kinases in cancer or viral polymerases, is a promising avenue for new therapeutic agents.[24]
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In Silico Modeling of 5-Morpholinopyrazine-2-carboxylic acid Interactions with Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA): A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 5-Morpholinopyrazine-2-carboxylic acid, a novel small molecule, with a key biological target implicated in tuberculosis: the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. We will delve into the rationale behind experimental choices, from target selection and validation to the intricacies of molecular docking and the dynamic stability assessment through molecular dynamics simulations. Every protocol is designed as a self-validating system, with checkpoints and analysis steps to ensure scientific integrity. This guide is grounded in authoritative references, providing a robust framework for the computational evaluation of novel chemical entities.
Introduction: The Rationale for Targeting InhA with Novel Pyrazine Derivatives
Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. This necessitates the discovery of novel therapeutics acting on validated targets. The pyrazine scaffold is a well-established pharmacophore in antitubercular drug discovery, with pyrazinamide being a first-line drug. The functionalization of this core with a morpholine moiety and a carboxylic acid group in 5-Morpholinopyrazine-2-carboxylic acid presents an intriguing candidate for investigation.
The Enoyl-Acyl Carrier Protein Reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts this pathway, leading to bacterial cell death. Notably, InhA is the primary target of the frontline drug isoniazid.[4] Given the prevalence of resistance mechanisms targeting isoniazid activation, direct inhibitors of InhA, such as our subject molecule, are of significant therapeutic interest.[2][5]
This guide will simulate a comprehensive in silico evaluation of 5-Morpholinopyrazine-2-carboxylic acid against InhA, employing a multi-step computational approach to predict its binding affinity, interaction patterns, and dynamic stability within the enzyme's active site.
The In Silico Workflow: A Strategic Overview
Our computational investigation will follow a structured, multi-stage workflow designed to progressively refine our understanding of the ligand-target interaction. Each stage builds upon the previous one, incorporating increasing levels of computational complexity and biophysical detail.
Figure 1: A schematic of the in silico workflow for evaluating 5-Morpholinopyrazine-2-carboxylic acid against InhA.
Part I: Ligand and Target Preparation - The Foundation of a Reliable Model
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the protein target.
Ligand Preparation: From 2D Structure to 3D Conformation
The journey of our ligand, 5-Morpholinopyrazine-2-carboxylic acid, from a conceptual 2D structure to a simulation-ready 3D model involves several critical steps.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-Morpholinopyrazine-2-carboxylic acid, O=C(O)c1cncc(n1)N1CCOCC1, is used as the starting point. This unambiguous representation ensures the correct atomic connectivity.
-
3D Structure Generation: A molecular editor such as Avogadro is employed to convert the 2D SMILES string into an initial 3D conformation.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation. This step resolves any steric clashes or unnatural bond lengths and angles.
-
File Format Conversion: The optimized 3D structure is saved in a .mol2 or .pdb format, which retains the 3D coordinates and atomic connectivity.
-
Parameterization for Molecular Dynamics: For the subsequent molecular dynamics simulations, a topology and parameter file for the ligand must be generated. This is a crucial step as standard biomolecular force fields like CHARMM36 do not contain parameters for novel small molecules.[6][7][8] We will utilize the LigParGen web server , which automatically generates OPLS-AA force field parameters for organic ligands, providing outputs compatible with GROMACS.[9][10][11][12]
-
Input: The 3D structure of the ligand in .mol or .pdb format.
-
Output: GROMACS-compatible topology (.itp) and coordinate (.gro) files.
-
Target Selection and Preparation: Ensuring a Biologically Relevant Binding Site
The selection of an appropriate crystal structure of the target protein is paramount for a meaningful docking and simulation study.
Target Selection Rationale:
We have selected the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. For our study, we will use the crystal structure with the PDB ID: 1BVR .[13] This structure is a complex of InhA with its cofactor NAD+ and a C16-fatty-acyl substrate, which provides a clear definition of the active site. High-resolution crystal structures are preferable as they provide more accurate atomic coordinates.
Experimental Protocol: Target Preparation
-
PDB File Retrieval: The atomic coordinates for InhA are downloaded from the Protein Data Bank (PDB) with the identifier 1BVR.
-
Initial Cleaning: The downloaded PDB file is opened in a molecular visualization tool like PyMOL or UCSF Chimera. All non-essential molecules, including water, co-crystallized ligands (except for the NAD+ cofactor, which is often crucial for binding), and any additional protein chains not relevant to the monomeric active unit, are removed.
-
Structural Validation: The stereochemical quality of the protein structure is assessed using the PROCHECK server .[14][15][16][17][18] This analysis generates a Ramachandran plot, which validates the backbone dihedral angles, ensuring that the protein conformation is energetically favorable.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in X-ray crystal structures, are added. The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are assigned based on a physiological pH of 7.4.
-
Charge Assignment and Force Field Application: The CHARMM36 all-atom force field is applied to the protein.[19] This force field assigns partial atomic charges and defines the parameters for all bonded and non-bonded interactions.
-
Final Structure for Docking: The prepared protein structure is saved in the .pdbqt format for use with AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Part II: Molecular Docking - Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[20][21]
Figure 2: The molecular docking workflow using AutoDock Vina.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: A grid box is defined around the active site of InhA. The dimensions of the grid box are set to encompass the entire binding pocket, providing sufficient space for the ligand to explore different orientations. The center of the grid is typically defined based on the position of the co-crystallized ligand in the original PDB structure.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina.[22][23] Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Docking Results: The output of the docking simulation includes a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Data Presentation: Hypothetical Docking Results
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.000 | TYR158, NAD+, PHE149, GLY96 |
| 2 | -8.2 | 1.254 | TYR158, NAD+, ILE215 |
| 3 | -7.9 | 2.031 | PHE149, MET199 |
Part III: Molecular Dynamics Simulation - Assessing the Dynamic Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.[24][25][26][27]
Figure 3: The workflow for molecular dynamics simulation using GROMACS.
Experimental Protocol: MD Simulation with GROMACS
-
System Building: The protein-ligand complex from the best-ranked docking pose is placed in a periodic cubic box. The box is then solvated with a pre-equilibrated water model (e.g., TIP3P). Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (typically 0.15 M).
-
Energy Minimization: The solvated system is subjected to energy minimization to remove any steric clashes between the protein, ligand, and solvent molecules.
-
Equilibration (NVT and NPT): The system is then equilibrated in two phases:
-
NVT (Canonical) Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: The pressure of the system is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints are gradually released.
-
-
Production MD: Once the system is equilibrated, the production MD simulation is run for a duration sufficient to observe the stability of the protein-ligand complex (e.g., 100 nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand heavy atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium.[28][29][30][31][32]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. High RMSF values indicate flexible regions of the protein.[28][29][30]
-
Part IV: Binding Free Energy Calculation and Interaction Analysis
To further quantify the strength of the interaction and to elucidate the key molecular interactions, we will perform a binding free energy calculation and a detailed interaction analysis.
MM/PBSA Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein from an MD trajectory.[33][34][35][36][37]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Snapshots of the protein-ligand complex are extracted from the production MD trajectory.
-
Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. The calculation includes contributions from molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy (calculated from the solvent-accessible surface area).
Data Presentation: Hypothetical MM/PBSA Results
| Energy Component | Average Value (kJ/mol) |
| Van der Waals Energy | -150.2 |
| Electrostatic Energy | -45.8 |
| Polar Solvation Energy | 90.5 |
| Nonpolar Solvation Energy | -15.1 |
| Binding Free Energy (ΔG) | -120.6 |
Protein-Ligand Interaction Analysis
A detailed analysis of the interactions between 5-Morpholinopyrazine-2-carboxylic acid and the active site residues of InhA can provide insights into the molecular basis of binding.
Experimental Protocol: Interaction Analysis
-
2D Interaction Diagram Generation: A 2D diagram of the protein-ligand interactions is generated using tools like PoseView or the Proteins.plus web server.[38][39][40][41][42] This provides a clear and concise representation of hydrogen bonds, hydrophobic interactions, and other key contacts.
Figure 4: A hypothetical 2D interaction diagram of 5-Morpholinopyrazine-2-carboxylic acid in the active site of InhA.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of 5-Morpholinopyrazine-2-carboxylic acid as a potential inhibitor of Mycobacterium tuberculosis InhA. By following the detailed protocols for ligand and target preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate robust and reliable predictions of ligand binding and stability.
The hypothetical results presented herein suggest that 5-Morpholinopyrazine-2-carboxylic acid is a promising candidate for further investigation. The predicted strong binding affinity and stable interactions within the InhA active site provide a solid foundation for its potential as an antitubercular agent.
Future work should focus on the experimental validation of these in silico findings through in vitro enzyme inhibition assays and whole-cell activity assays against M. tuberculosis. Furthermore, the insights gained from the interaction analysis can guide the rational design of analogues with improved potency and pharmacokinetic properties. This iterative cycle of computational modeling and experimental validation is at the heart of modern drug discovery.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Morpholinopyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Morpholinopyrazine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the practical implications of these properties and provides detailed, validated protocols for their experimental determination. By integrating foundational chemical identity with robust analytical methodology and contextual application, this guide serves as an essential resource for harnessing the full potential of this versatile heterocyclic compound.
Molecular Identity and Structural Analysis
Before characterizing a molecule's behavior, it is imperative to establish its identity. 5-Morpholinopyrazine-2-carboxylic acid belongs to the pyrazine carboxylic acid class, a group of compounds recognized for their utility as building blocks in medicinal chemistry and materials science.[1][2] The molecule incorporates a pyrazine ring, a morpholine substituent at position 5, and a carboxylic acid group at position 2.
-
IUPAC Name: 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid
-
Common Synonyms: 5-Morpholinopyrazine-2-carboxylic acid
-
Molecular Formula: C₉H₁₁N₃O₃
-
Molecular Weight: 209.21 g/mol
The unique arrangement of a Lewis base (morpholine nitrogen), a Brønsted-Lowry acid (carboxylic acid), and an aromatic pyrazine core bestows upon the molecule a complex electronic and steric profile that dictates its physical and biological properties.
Figure 1: 2D Chemical Structure of 5-Morpholinopyrazine-2-carboxylic acid.
Core Physicochemical Profile
The utility of a chemical entity in drug development is profoundly influenced by its fundamental physicochemical properties. These parameters govern everything from solubility and absorption to formulation and stability. The table below summarizes the key properties of 5-Morpholinopyrazine-2-carboxylic acid.
| Property | Value | Implication in Drug Development |
| Molecular Weight | 209.21 g/mol | Compliant with Lipinski's Rule of Five, favoring oral bioavailability. |
| Aqueous Solubility | Sparingly Soluble | May present challenges for formulation; requires precise characterization. |
| pKa (acidic) | ~3-4 (Predicted) | The carboxylic acid group will be ionized at physiological pH (7.4), enhancing solubility but potentially reducing membrane permeability. |
| pKa (basic) | ~5-6 (Predicted) | The morpholine nitrogen provides a basic center, influencing solubility in acidic environments (e.g., the stomach). |
| LogP | Low (Predicted) | Suggests the compound is relatively hydrophilic, which can impact cell membrane penetration. |
| Chemical Stability | Generally stable | As a heterocyclic compound, it is susceptible to degradation under harsh oxidative, photolytic, or extreme pH conditions. |
In-Depth Experimental Analysis
Accurate experimental determination of physicochemical properties is non-negotiable for regulatory submission and successful product development. This section provides validated, step-by-step protocols for characterizing the most critical parameters.
Protocol: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
Causality: The Shake-Flask method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5] Its selection is based on the principle of allowing a compound to achieve saturation in a solvent over time, providing a true measure of its intrinsic solubility, which is a critical determinant of oral absorption and dissolution rate.
Figure 2: Workflow for Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of 5-Morpholinopyrazine-2-carboxylic acid to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][5]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a low-binding 0.22 µm syringe filter.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.
-
Reporting: The determined concentration is reported as the aqueous solubility in mg/mL or µg/mL.
Protocol: pKa Determination via Potentiometric Titration
Causality: The ionization state (pKa) of a molecule is arguably one of its most important properties, as it dictates solubility, absorption, distribution, and excretion (ADME).[6][7] Potentiometric titration is a highly precise and reliable method for measuring pKa.[8][9][10] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added, allowing for the direct observation of the pH at which 50% of the molecule is ionized.[7][8]
Figure 3: Workflow for Potentiometric pKa Determination.
Methodology:
-
System Setup: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).[8]
-
Sample Preparation: Accurately weigh and dissolve the compound in purified water with a constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[7][8]
-
Titration for Acidic pKa: Place the pH electrode in the solution. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Titration for Basic pKa: For a separate sample, titrate with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the morpholine nitrogen.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve. This point can be precisely identified by finding the peak of the first derivative of the titration curve (ΔpH/ΔV).[7]
Protocol: Stability Assessment using a Stability-Indicating HPLC Method
Causality: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11][12] Developing such a method is crucial for determining a drug's shelf-life and storage conditions.[13] Forced degradation (stress testing) is intentionally performed to generate potential degradation products and prove the method's specificity.[12]
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate the compound in solutions of HCl and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound (in solution and solid state) to light according to ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that separates the parent compound from all degradation products generated during the stress studies.[14]
-
Optimization involves screening different mobile phase compositions (e.g., acetonitrile/water gradients), pH, and column temperatures.
-
-
Method Validation:
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key is to demonstrate that the peak for 5-Morpholinopyrazine-2-carboxylic acid is pure in the presence of its degradants.
-
Implications for Drug Development and Research
The physicochemical profile of 5-Morpholinopyrazine-2-carboxylic acid provides critical insights for its application:
-
Formulation Development: Its amphoteric nature (containing both acidic and basic groups) and moderate solubility suggest that salt formation could be a viable strategy to enhance solubility and dissolution. The pH-dependent solubility must be carefully considered when designing oral dosage forms.
-
ADME Prediction: The predicted low LogP and the presence of two ionizable groups indicate that permeability may be a challenge. The molecule's charge state will change as it traverses the gastrointestinal tract, impacting its absorption profile.
-
Analytical Science: The compound's structure is suitable for analysis by HPLC-UV, a common and robust technique in pharmaceutical labs.[15][16] The stability-indicating method is essential for quality control throughout the drug's lifecycle.
Conclusion
5-Morpholinopyrazine-2-carboxylic acid is a compound with a nuanced physicochemical profile that makes it an interesting candidate for further research. Its properties, governed by the interplay of its carboxylic acid, morpholine, and pyrazine moieties, require rigorous experimental characterization. The protocols and insights provided in this guide offer a robust framework for scientists to accurately determine its key parameters, understand their implications, and unlock the compound's potential in drug discovery and beyond.
References
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Avdić, M., & Završnik, D. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]
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Orgovan, G., & Noszal, B. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
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Ünal, D. Ö., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Fini, A., et al. (2002). Determination of pKa Values by Liquid Chromatography. LCGC North America. [Link]
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Singha, S. (2015). pKa and log p determination. Slideshare. [Link]
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Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]
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PubChem. (n.d.). Morpholine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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5-Morpholinopyrazine-2-carboxylic Acid: A Technical Guide for Fragment-Based Drug Discovery
Introduction: The Power of the Fragment in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies. Unlike high-throughput screening (HTS), which often explores large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically < 300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][2] These "fragments" serve as highly efficient starting points, providing a structural foundation that medicinal chemists can elaborate into potent, selective, and drug-like clinical candidates. The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold found in numerous approved drugs and natural products, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions.[3][4][5] When combined with a morpholine group—a common substituent used to improve solubility and pharmacokinetic properties—and a carboxylic acid to act as a strong hydrogen bond donor/acceptor or a vector for further chemistry, the resulting fragment, 5-morpholinopyrazine-2-carboxylic acid, emerges as a high-potential tool for tackling challenging drug targets.
This guide provides an in-depth technical overview of 5-morpholinopyrazine-2-carboxylic acid as a strategic fragment for drug discovery. We will explore its chemical rationale, propose a robust synthetic route, detail a comprehensive workflow for its screening and validation, and discuss its potential in generating novel lead compounds.
The Strategic Value of the 5-Morpholinopyrazine-2-carboxylic Acid Scaffold
The efficacy of 5-morpholinopyrazine-2-carboxylic acid as a fragment is rooted in the synergistic combination of its three core components: the pyrazine ring, the morpholine moiety, and the carboxylic acid.
-
Pyrazine Core: This aromatic heterocycle serves as a rigid scaffold that presents its substituents in well-defined vectors. Its two nitrogen atoms can act as hydrogen bond acceptors, making it a frequent component in kinase inhibitors and other targeted therapies.[6] Pyrazinamide, a first-line tuberculosis drug, underscores the therapeutic importance of this core, which is bioisosteric to other key heterocycles like pyridine and pyrimidine.[7]
-
Morpholine Moiety: The morpholine ring is a ubiquitous group in medicinal chemistry, often introduced to enhance aqueous solubility, reduce off-target lipophilic interactions, and improve overall pharmacokinetic profiles.[1][2] Its inclusion transforms a planar aromatic core into a three-dimensional structure, which can be critical for accessing deeper or more complex binding pockets. In numerous kinase inhibitors, the morpholine oxygen has been shown to form crucial hydrogen bonds with the protein backbone.[4]
-
Carboxylic Acid Group: This functional group is a powerful anchor for protein binding. It can act as both a hydrogen bond donor and acceptor and can form strong salt bridges with basic residues like lysine or arginine in a target's active site.[8] Furthermore, the carboxylic acid provides a reactive handle for straightforward chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead molecule by forming amide bonds or other linkages.[8] Carboxylic acid-containing fragment libraries are widely used to screen for hits against novel and challenging targets.[7][8]
The combination of these features in a single, low-molecular-weight molecule makes 5-morpholinopyrazine-2-carboxylic acid a fragment with high "sociability"—the potential for facile chemical modification and optimization.[9]
Physicochemical Properties Profile
| Property | Predicted Value/Characteristic | Rationale & Significance in FBDD |
| Molecular Weight | ~209.2 g/mol | Falls within the typical range for fragments (<300 Da), ensuring higher ligand efficiency. |
| Topology | 3-Dimensional | The non-planar morpholine ring provides 3D character, increasing the likelihood of shape-complementary binding. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Allows for a key anchoring interaction with the target protein. |
| Hydrogen Bond Acceptors | 4 (2 pyrazine N, 1 morpholine O, 1 carbonyl O) | Provides multiple points for forming favorable interactions within a binding site. |
| Solubility | High | The morpholine and carboxylic acid groups are expected to confer good aqueous solubility, which is crucial for biophysical screening assays. |
| Reactivity | Stable, with a reactive handle | The core is stable under physiological conditions, while the carboxylic acid allows for controlled, directed chemical modification. |
Proposed Synthesis Pathway
A robust and efficient synthesis is critical for any fragment that is to be used in a drug discovery campaign, as it enables the rapid generation of analogs for structure-activity relationship (SAR) studies. A plausible and scalable synthesis for 5-morpholinopyrazine-2-carboxylic acid can be proposed based on established heterocyclic chemistry principles, primarily involving a nucleophilic aromatic substitution (SNAr) reaction.
The proposed pathway starts from the commercially available 5-chloropyrazine-2-carboxylic acid. This precursor contains an electron-deficient pyrazine ring activated by both the ring nitrogens and the carboxylic acid, making the chlorine atom susceptible to displacement by a nucleophile.
dot
Caption: Proposed synthesis of 5-morpholinopyrazine-2-carboxylic acid.
Detailed Putative Protocol:
-
Reaction Setup: To a solution of 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), add morpholine (1.2-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product. The crude solid can be collected by filtration and purified by recrystallization or column chromatography to yield the final product, 5-morpholinopyrazine-2-carboxylic acid.
This proposed synthesis is advantageous due to the likely commercial availability of the starting materials and the straightforward nature of the SNAr reaction, making it amenable to parallel synthesis for the creation of an analog library.
Fragment Screening and Hit Validation Workflow
Once synthesized and characterized, 5-morpholinopyrazine-2-carboxylic acid can be incorporated into a fragment library for screening against a protein target of interest. A multi-stage, biophysical screening cascade is the gold standard for identifying and validating true fragment hits while eliminating false positives.[1][11]
dot
Caption: A typical workflow for fragment screening and validation.
Step-by-Step Experimental Protocols:
1. Primary Screening: Differential Scanning Fluorimetry (DSF)
-
Principle: DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein.
-
Protocol:
-
Prepare a solution of the purified target protein (2-5 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add 5-morpholinopyrazine-2-carboxylic acid to the wells to a final concentration of 100-500 µM. Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient (e.g., 25 °C to 95 °C at a ramp rate of 1 °C/minute), monitoring fluorescence at each interval.
-
Calculate the Tm by fitting the sigmoidal unfolding curve. A ΔTm of ≥ 2-3 °C is typically considered a positive hit.
-
2. Hit Validation: Saturation-Transfer Difference (STD) NMR Spectroscopy
-
Principle: STD-NMR is a powerful ligand-observed technique that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand. Only molecules that physically interact with the protein will show a signal.
-
Protocol:
-
Prepare two NMR samples in a deuterated buffer (e.g., PBS in D₂O): one containing the target protein (~10-20 µM) and the fragment (100-200 µM), and a control sample with only the fragment.
-
Acquire a standard 1D proton NMR spectrum for reference.
-
Perform the STD experiment by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Acquire a difference spectrum by subtracting the on-resonance saturation spectrum from an off-resonance spectrum.
-
Signals appearing in the difference spectrum confirm that the fragment binds to the protein.
-
3. Structural Characterization: X-ray Crystallography
-
Principle: X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target, revealing the precise binding mode and key interactions. This is the most valuable information for guiding hit-to-lead optimization.
-
Protocol:
-
Obtain high-quality crystals of the target protein.
-
Soak the protein crystals in a solution containing a high concentration of 5-morpholinopyrazine-2-carboxylic acid (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure.
-
Analyze the resulting electron density map to confirm the presence and orientation of the bound fragment in the active site.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The crystal structure of the protein-fragment complex is the blueprint for the hit-to-lead stage. The structure will reveal unoccupied pockets adjacent to the bound fragment and identify vectors on the fragment that can be modified to engage these pockets and improve affinity.
For 5-morpholinopyrazine-2-carboxylic acid, several logical growth vectors exist:
-
Amide Coupling at the Carboxylate: The carboxylic acid is the most straightforward point for elaboration. Coupling with a diverse library of amines can introduce new functional groups to probe nearby pockets for additional hydrogen bonds or hydrophobic interactions.
-
Substitution on the Pyrazine Ring: If the initial synthesis started from a dichloropyrazine, the remaining chlorine could be substituted to explore another vector.
-
Modification of the Morpholine Ring: While synthetically more challenging, analogs of the morpholine ring (e.g., piperidine, piperazine) could be explored to fine-tune solubility and the 3D profile of the molecule.
The development of PI3K/mTOR inhibitors with a morpholino-triazine scaffold highlights how the morpholine moiety can be a key component for achieving high potency.[12][13] Similarly, studies on B-RAF inhibitors have demonstrated the utility of the pyrazine scaffold in designing potent and selective compounds.[3] These examples provide a strong rationale for the potential of the 5-morpholinopyrazine-2-carboxylic acid fragment to be optimized into a high-quality lead compound.
Conclusion
5-Morpholinopyrazine-2-carboxylic acid represents a strategically designed fragment that combines three medicinally relevant motifs into a single, low-molecular-weight entity. Its inherent 3D character, multiple points for hydrogen bonding, and a reactive handle for chemical elaboration make it a highly valuable starting point for FBDD campaigns. While direct biological data for this specific molecule is sparse in the public domain, its design is rooted in established principles of medicinal chemistry. By employing the robust biophysical and structural biology workflows outlined in this guide, researchers can effectively utilize this fragment to probe the binding sites of challenging targets and initiate discovery programs aimed at developing novel, high-efficacy therapeutics.
References
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Drug Discovery Today, 12(19-20), 846-853.
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Knight, T., & Lindsley, C. W. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 66, 11-17.
- Vivarès, D., & Sartori, E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysical Reviews, 11(1), 53-60.
- Nicoll-Griffith, D. A., et al. (2006). Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Bioorganic & Medicinal Chemistry Letters, 16(10), 2665-2669.
- Jain, A., & Sahu, S. K. (2024).
- Mallon, R., et al. (2011). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) family. Journal of Medicinal Chemistry, 54(3), 803-821.
- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
- Davis, B. J., & Erlanson, D. A. (2013). Learning from our mistakes: the 'unknown knowns' in fragment screening. Future Medicinal Chemistry, 5(9), 993-1003.
- Aijijiyah, N. P., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002.
-
Matrix Fine Chemicals. (n.d.). 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]
- Taylor, A. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039.
- Al-Suwaidan, I. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
- Schiebel, J., et al. (2024). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy, 18, 1927-1946.
- Hubbard, R. E. (2016). Fragment-based drug discovery. Progress in Biophysics and Molecular Biology, 121(2), 71-77.
-
Chem-Impex International. (n.d.). 5-Chloropyrazine-2-carboxylic acid. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 5-Methylpyrazine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2000). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents. (2013). Preparation method of 5-methylpyrazinyl-2-carboxylic acid.
- Google Patents. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- Cox, D. R., et al. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2008-2021.
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Methodological & Application
Synthesis Protocol for 5-Morpholinopyrazine-2-carboxylic acid: An Application Note
Introduction
5-Morpholinopyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazine core is a key scaffold in numerous biologically active molecules, and the incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid functional group provides a handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex pharmaceutical candidates. This application note provides a detailed, two-step protocol for the synthesis of 5-Morpholinopyrazine-2-carboxylic acid, starting from commercially available methyl 5-chloropyrazine-2-carboxylate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Overall Synthetic Scheme
The synthesis of 5-Morpholinopyrazine-2-carboxylic acid is achieved in two sequential steps:
-
Nucleophilic Aromatic Substitution: Reaction of methyl 5-chloropyrazine-2-carboxylate with morpholine to yield methyl 5-morpholinopyrazine-2-carboxylate.
-
Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.
Caption: Overall synthetic workflow for 5-Morpholinopyrazine-2-carboxylic acid.
Part 1: Synthesis of Methyl 5-morpholinopyrazine-2-carboxylate
Scientific Principle
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is an electron-deficient aromatic system, which is further activated towards nucleophilic attack by the electron-withdrawing effect of the ester group. The chlorine atom at the 5-position serves as a good leaving group. Morpholine, a secondary amine, acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form the desired product. Such reactions on chloro-substituted pyrazines are well-established synthetic transformations.[1]
Experimental Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-chloropyrazine-2-carboxylate (1.0 eq.).
-
Add an excess of morpholine (3.0-5.0 eq.). Morpholine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) can be added.
-
A high-boiling point aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although in many cases, using an excess of morpholine as the solvent is also effective.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the solvent used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If an excess of morpholine was used, it can be removed under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine to remove any remaining morpholine and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 5-morpholinopyrazine-2-carboxylate.
-
Part 2: Synthesis of 5-Morpholinopyrazine-2-carboxylic acid
Scientific Principle
The second step is the hydrolysis of the methyl ester to the carboxylic acid. This is a saponification reaction, which is typically carried out under basic conditions. The hydroxide ion (from a base like lithium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The use of lithium hydroxide is often preferred for its high reactivity and the ease of work-up.[2]
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve the methyl 5-morpholinopyrazine-2-carboxylate (1.0 eq.) obtained from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq.) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable (typically 2-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to a pH of approximately 3-4 with a dilute acid such as 1 M hydrochloric acid (HCl). This will cause the carboxylic acid to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield 5-Morpholinopyrazine-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
-
Data Summary
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Ester Hydrolysis |
| Starting Material | Methyl 5-chloropyrazine-2-carboxylate | Methyl 5-morpholinopyrazine-2-carboxylate |
| Reagents | Morpholine, Triethylamine (optional) | Lithium hydroxide monohydrate, HCl |
| Solvent | DMF, DMSO, or excess Morpholine | THF/Water |
| Temperature | 80-120 °C | Room Temperature |
| Reaction Time | 4-24 hours | 2-6 hours |
| Purification | Column Chromatography | Precipitation/Recrystallization |
| Expected Yield | 70-90% | >90% |
Product Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrazine ring, as well as the eight protons of the morpholine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 160-175 ppm) and the carbons of the pyrazine and morpholine rings.[3]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁N₃O₃, MW: 209.20 g/mol ).[4]
Troubleshooting and Safety Precautions
-
Incomplete reaction in Step 1: If the nucleophilic substitution does not go to completion, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO. Ensure that the reagents are anhydrous, as water can compete with the nucleophile.
-
Low yield in Step 2: Incomplete hydrolysis can occur if an insufficient amount of base is used or if the reaction time is too short. Ensure the ester is fully dissolved. During work-up, be careful not to over-acidify the solution, as this can sometimes lead to the formation of soluble salts.
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Morpholine and DMF are irritants and should be handled with care. Thionyl chloride, if used to prepare an acid chloride intermediate, is highly corrosive and reacts violently with water.[1]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 5-Morpholinopyrazine-2-carboxylic acid. By following the detailed two-step protocol, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The explanation of the underlying chemical principles and troubleshooting tips should enable chemists to adapt and optimize the synthesis as needed.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, W., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 91741755, 5-Morpholinopyrazine-2-carboxylic acid". Retrieved January 12, 2026, from [Link].
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Synthesis of 5-Morpholinopyrazine-2-carboxylic Acid: A Detailed Guide to Reaction Conditions and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 5-Morpholinopyrazine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. This guide offers in-depth explanations of the experimental choices, a step-by-step protocol, and a summary of expected yields, grounded in established chemical principles.
Introduction and Synthetic Strategy
5-Morpholinopyrazine-2-carboxylic acid is a key intermediate sought for its utility in constructing more complex molecules with potential therapeutic applications. The pyrazine core, substituted with both a morpholine and a carboxylic acid moiety, presents a unique scaffold for exploring structure-activity relationships.
The most logical and efficient synthetic pathway commences with a commercially available or readily synthesized precursor, Methyl 5-chloropyrazine-2-carboxylate. The synthesis proceeds in two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position of the pyrazine ring is displaced by morpholine. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing ester group, makes it highly susceptible to nucleophilic attack. This reaction is a classic example of an SNAr mechanism.
-
Ester Hydrolysis: The methyl ester of the resulting 5-morpholinopyrazine-2-carboxylate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This two-step approach is often preferred over a direct reaction with 5-chloropyrazine-2-carboxylic acid to avoid potential complications and side reactions involving the acidic proton of the carboxyl group under the basic conditions required for the SNAr step.
Visualizing the Workflow
The following diagram illustrates the sequential nature of the synthesis, from starting materials to the final product.
Caption: Synthetic workflow for 5-Morpholinopyrazine-2-carboxylic acid.
Part 1: Nucleophilic Aromatic Substitution
Mechanistic Insight
The SNAr reaction on heteroaromatic systems like pyrazine is a well-established transformation. The reaction proceeds via a concerted or a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex[1]. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups (in this case, the ester and the ring nitrogens), which stabilize the intermediate[2][3].
The choice of solvent and base is critical for reaction efficiency. While polar aprotic solvents like DMSO or DMF are commonly used for SNAr reactions, recent studies have shown that for some chloro-heterocycles, water can be an excellent solvent, leading to high yields and cleaner reactions[4]. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often employed to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack[4].
Experimental Protocol: Synthesis of Methyl 5-morpholinopyrazine-2-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 5-chloropyrazine-2-carboxylate (1.0 eq), morpholine (1.2-1.5 eq), and an inorganic base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent. Dimethyl sulfoxide (DMSO) is a reliable choice. Alternatively, based on literature for similar pyrazines, water can be used as a green and effective solvent[4].
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the chosen solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If DMSO is used as the solvent, pour the mixture into a beaker of cold water. This will often precipitate the product.
-
If water is the solvent, the product may be extracted directly.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Methyl 5-morpholinopyrazine-2-carboxylate by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Ester Hydrolysis
Mechanistic Insight
The conversion of the ester to the carboxylic acid is typically achieved through saponification. This involves the hydrolysis of the ester using a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic co-solvent like tetrahydrofuran (THF) or methanol. The reaction proceeds via nucleophilic acyl substitution. A subsequent acidic workup is necessary to protonate the carboxylate salt and yield the final carboxylic acid. Using LiOH is often advantageous due to its high reactivity and the ease of workup[5].
Experimental Protocol: Synthesis of 5-Morpholinopyrazine-2-carboxylic acid
-
Reaction Setup: Dissolve the purified Methyl 5-morpholinopyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to a pH of approximately 3-4 with a dilute acid, such as 1M HCl. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether) to remove any organic impurities.
-
-
Drying: Dry the purified 5-Morpholinopyrazine-2-carboxylic acid under vacuum to a constant weight.
Reaction Conditions and Yield Summary
The following table summarizes the key reaction parameters and expected yields for the two-step synthesis. Yields are indicative and can vary based on the scale of the reaction and the purity of the reagents.
| Step | Reactants | Key Reagents & Solvents | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | Methyl 5-chloropyrazine-2-carboxylate, Morpholine | Base: K₂CO₃, KFSolvent: DMSO, Water | 80 - 120 | 4 - 12 | 75 - 90 |
| 2 | Methyl 5-morpholinopyrazine-2-carboxylate | Base: LiOH, NaOHSolvent: THF/H₂O, MeOH/H₂O | Room Temp. | 2 - 6 | 85 - 95 |
Conclusion
The synthesis of 5-Morpholinopyrazine-2-carboxylic acid is reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by ester hydrolysis. Careful selection of the base and solvent in the SNAr step is crucial for optimizing the yield and purity of the intermediate. The subsequent hydrolysis is a high-yielding and straightforward transformation. This detailed protocol provides a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.
References
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]
-
Ren, P., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(19), 7833–7841. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1998. [Link]
-
MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2947. [Link]
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Loudon, G. M., & Stowell, J. C. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]
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- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application Note: Comprehensive Characterization of 5-Morpholinopyrazine-2-carboxylic acid
Introduction
5-Morpholinopyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine core, a known pharmacophore present in numerous biologically active molecules. The incorporation of a morpholine ring and a carboxylic acid moiety suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The morpholine group can enhance aqueous solubility and metabolic stability, while the carboxylic acid provides a key handle for derivatization or interaction with biological targets.
Given its potential role in pharmaceutical development, a robust and comprehensive analytical strategy is essential to confirm its identity, purity, and key physicochemical properties. This application note provides a suite of detailed protocols for the characterization of 5-Morpholinopyrazine-2-carboxylic acid, intended for researchers, analytical scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific rigor and generate reliable, high-quality data suitable for regulatory submission.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development and formulation. The key physicochemical data for 5-Morpholinopyrazine-2-carboxylic acid are summarized below.
| Property | Value / Description | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₁₁N₃O₃ | Calculated |
| Molecular Weight | 209.20 g/mol | Calculated |
| CAS Number | 946598-39-6 | [1] |
| Appearance | Typically a solid powder (e.g., off-white to yellow) | Vendor Data |
| Melting Point | Not consistently reported; requires experimental determination via DSC (see Section 6). A related compound, 2-morpholinopyrimidine-5-carboxylic acid, has a predicted melting point of 148.63 °C.[2] | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. Limited solubility in non-polar solvents. | Inferred |
| Predicted pKa | The carboxylic acid proton is predicted to have a pKa around 2-4, while the pyrazine/morpholine nitrogens will have lower, basic pKa values. Accurate prediction is complex; experimental determination is recommended. The pKa of a carboxylic acid and a pyridine group can be used to predict proton transfer in complexes.[3] | Inferred |
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 5-Morpholinopyrazine-2-carboxylic acid and for quantitative assay measurements. A reversed-phase method is most suitable for this polar, ionizable compound.
Rationale for Method Design
A C18 stationary phase is selected for its versatility in retaining compounds with mixed polarity. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape. UV detection is chosen because the pyrazine ring is an effective chromophore, exhibiting strong absorbance in the UV region, typically between 260-280 nm.[4][5][6]
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Analysis.
Detailed Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm. A similar method for pyrazine derivatives used this wavelength.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Analysis: Inject a blank (diluent), followed by the sample solution. Integrate all peaks and calculate the purity based on the area percent of the main peak.
LC-MS for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by measuring its molecular weight with high accuracy.
Rationale for Method Design
The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule, as it is well-suited for polar compounds. The analysis should be performed in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 210.09. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 208.07.
Detailed Protocol: LC-MS Identity Confirmation
-
LC System: Use the same HPLC conditions as in Section 3.3.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive and Negative.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 325 °C.[8]
-
Analysis: Inject the sample solution. Extract the mass spectra from the main chromatographic peak. Confirm the presence of the expected molecular ions ([M+H]⁺ and/or [M-H]⁻) corresponding to the molecular formula C₉H₁₁N₃O₃.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide detailed information about the compound's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation and confirmation. Both ¹H and ¹³C NMR are required for a complete assignment.
-
Rationale: The molecule has distinct proton and carbon environments that will give rise to a predictable NMR spectrum. The pyrazine ring protons will appear in the aromatic region, while the morpholine and carboxylic acid protons will have characteristic chemical shifts. DMSO-d₆ is a suitable solvent as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:
-
~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
-
~8.0-8.5 ppm (2H, m): Two protons on the pyrazine ring.
-
~3.7 ppm (t, 4H): Morpholine protons adjacent to oxygen (-O-CH₂-).
-
~3.5 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-N-CH₂-).
-
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:
-
~165 ppm: Carboxylic acid carbonyl carbon.
-
~130-155 ppm: Four distinct signals for the pyrazine ring carbons.
-
~66 ppm: Morpholine carbons adjacent to oxygen.
-
~45 ppm: Morpholine carbons adjacent to nitrogen.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups.
-
Rationale: The molecule possesses several IR-active functional groups. The carboxylic acid will show a very characteristic broad O-H stretch and a strong C=O stretch. The morpholine and pyrazine groups will contribute to signals in the fingerprint region.
-
Expected Key FT-IR Absorptions (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[9]
-
~1710 (strong): C=O stretch of the carboxylic acid.[10]
-
~1600-1450: C=N and C=C stretching vibrations of the pyrazine ring.
-
~1320-1210: C-O stretch of the carboxylic acid.[9]
-
~1115: C-O-C stretch of the morpholine ether linkage.
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical compound.[2][11]
Rationale for Method Design
DSC is used to determine the melting point and assess the presence of polymorphs or solvates. TGA measures weight loss as a function of temperature, providing information on thermal stability, decomposition temperature, and the presence of residual solvents or water.[12]
Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA Thermal Analysis.
Detailed Protocol: TGA/DSC
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
-
Sample Pans: Aluminum or ceramic pans.
-
Sample Mass: 2-5 mg.
-
Atmosphere: Dry Nitrogen purge gas at 30-50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
Analysis:
-
DSC: Determine the onset and peak temperature of any endothermic events (e.g., melting).
-
TGA: Determine the onset temperature of decomposition, identified by a significant weight loss. Simultaneous TGA-DSC analysis can be highly efficient for early drug discovery phases.[13]
-
Analytical Method Validation
For use in a regulated environment, the primary assay and impurity method (HPLC) must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[6][14] The validation process ensures the method is reliable, reproducible, and accurate.[15]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity > 99.0%; Baseline resolution from impurities. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Interval where the method is accurate, precise, and linear. | 80% to 120% of the nominal concentration. |
| Accuracy | Closeness of results to the true value. | 98.0% to 102.0% recovery. |
| Precision | Agreement between repeated measurements (Repeatability & Intermediate). | RSD ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision. |
| Robustness | Reliability with respect to small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Method Validation Workflow
Caption: Workflow for HPLC Method Validation based on ICH Guidelines.[4]
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 5-Morpholinopyrazine-2-carboxylic acid. The combination of chromatography, mass spectrometry, NMR, FT-IR, and thermal analysis ensures a thorough confirmation of identity, purity, and critical physicochemical properties. Adherence to these protocols, followed by a systematic validation of the quantitative HPLC method, will generate a robust data package suitable for advancing a compound through the drug development pipeline.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration (FDA). (2015).
- AMSbiopharma. (2025).
- LI Jing, et al. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- Samir, A., et al. (2021). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- Montana State University. (2017).
- International Council for Harmonisation (ICH). (2023).
- Lab Manager Magazine. (n.d.).
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- Seed Chem. (n.d.). 5-Morpholinopyrazine-2-carboxylic acid. Jingming Chemical.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Aakeröy, C. B., et al. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm (RSC Publishing).
- TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods.
- Chemchart. (n.d.). 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (253315-05-8).
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- University of California, Davis. (2024). IR: carboxylic acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chromedia. (n.d.).
Sources
- 1. 5-Morpholinopyrazine-2-carboxylic acid-景明化工股份有限公司 [echochemical.com]
- 2. 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (253315-05-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization [qikan.cmes.org]
- 8. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-(2-Methoxyphenyl)morpholine-2-carboxylic acid | C12H15NO4 | CID 105498821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 14. 2-pyrazine carboxylic acid, 98-97-5 [thegoodscentscompany.com]
- 15. chemscene.com [chemscene.com]
Application Note: Spectroscopic Characterization of 5-Morpholinopyrazine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 5-Morpholinopyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We present detailed predicted data for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), grounded in foundational spectroscopic principles and data from analogous structures. This document also includes field-proven, step-by-step protocols for sample preparation and data acquisition, designed to ensure high-quality, reproducible results. The causality behind experimental choices is explained, providing a self-validating framework for the characterization of this and similar molecules.
Introduction: The Structural Significance of Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds in drug design. 5-Morpholinopyrazine-2-carboxylic acid combines three key functional groups: a pyrazine ring, a morpholine substituent, and a carboxylic acid. This combination offers multiple points for molecular interaction and further chemical modification, making its unambiguous structural confirmation a critical first step in any research and development pipeline.
The morpholine moiety is often introduced to enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate, while the carboxylic acid provides a key site for ionic interactions or esterification.[1] The precise characterization of such molecules is paramount, and the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the highest level of confidence in structural assignment. This guide details the expected spectral features of the title compound and provides robust protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. Based on the chemical structure of 5-Morpholinopyrazine-2-carboxylic acid, a distinct set of signals is predicted in both ¹H and ¹³C NMR spectra.
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for analysis. Its high polarity is suitable for the carboxylic acid and heterocyclic nitrogens, ensuring solubility. Critically, its use preserves the signal of the acidic carboxylic proton, which would otherwise be lost to deuterium exchange in solvents like D₂O or CD₃OD.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show signals corresponding to the two pyrazine protons, the eight morpholine protons, and the single carboxylic acid proton. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.[2][3]
Table 1: Predicted ¹H NMR Data for 5-Morpholinopyrazine-2-carboxylic acid in DMSO-d₆ (400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| -COOH | ~13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange. |
| H-3 (Pyrazine) | ~8.75 | Singlet | 1H | This proton is deshielded by two adjacent ring nitrogens and the C2-carboxylic acid group. |
| H-6 (Pyrazine) | ~8.20 | Singlet | 1H | This proton is adjacent to a ring nitrogen and the electron-donating morpholine group, hence it is slightly upfield compared to H-3. |
| H-2', H-6' (Morpholine) | ~3.75 | Triplet (t) | 4H | These protons are adjacent to the electronegative oxygen atom of the morpholine ring, causing a downfield shift.[4] They appear as a triplet due to coupling with the adjacent -CH₂- protons. |
| H-3', H-5' (Morpholine) | ~3.50 | Triplet (t) | 4H | These protons are adjacent to the nitrogen atom, which is directly attached to the electron-withdrawing pyrazine ring, resulting in a downfield shift compared to unsubstituted morpholine.[4][5] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the hybridization of the carbon atoms and the electronegativity of their neighbors.
Table 2: Predicted ¹³C NMR Data for 5-Morpholinopyrazine-2-carboxylic acid in DMSO-d₆ (100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C=O (Carboxylic Acid) | ~166.5 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C-5 (Pyrazine) | ~152.0 | This carbon is attached to the morpholine nitrogen and is deshielded. |
| C-2 (Pyrazine) | ~148.0 | This carbon is attached to the carboxylic acid group and is deshielded. |
| C-3 (Pyrazine) | ~144.0 | Aromatic carbon adjacent to two nitrogen atoms. The chemical shifts of pyrazine carbons are typically found in this region.[6][7] |
| C-6 (Pyrazine) | ~135.0 | Aromatic carbon deshielded by adjacent nitrogen. |
| C-2', C-6' (Morpholine) | ~66.0 | These carbons are attached to the highly electronegative oxygen atom.[4][8] |
| C-3', C-5' (Morpholine) | ~48.0 | These carbons are attached to the nitrogen atom. The direct attachment to the pyrazine ring causes a downfield shift compared to unsubstituted morpholine.[4] |
Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality 1D NMR spectra.
-
Sample Preparation: a. Weigh approximately 5-10 mg of 5-Morpholinopyrazine-2-carboxylic acid directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. c. Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer): a. Pulse Program: Standard single-pulse (zg30). b. Spectral Width: -2 to 16 ppm. c. Acquisition Time: ~3-4 seconds. d. Relaxation Delay (d1): 5 seconds. This extended delay ensures full relaxation of the acidic proton, allowing for accurate integration. e. Number of Scans (ns): 16-32 scans. f. Temperature: 298 K.
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer): a. Pulse Program: Standard proton-decoupled pulse program (zgpg30). b. Spectral Width: 0 to 180 ppm. c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans (ns): 1024-2048 scans, adjusted based on sample concentration to achieve adequate signal-to-noise. f. Temperature: 298 K.
-
Data Processing: a. Apply Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually or automatically. c. Perform baseline correction. d. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C. If TMS is not used, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used.[3]
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Tandem MS (MS/MS) experiments further validate the structure by inducing fragmentation at specific bonds, creating a molecular fingerprint.
Rationale for Ionization Method: Electrospray Ionization (ESI) in positive ion mode is the recommended method. The nitrogen atoms in the pyrazine and morpholine rings are basic and can be readily protonated to form the pseudomolecular ion [M+H]⁺.[9]
High-Resolution Mass Spectrometry (HRMS)
The elemental composition of 5-Morpholinopyrazine-2-carboxylic acid is C₉H₁₁N₃O₃. HRMS provides a powerful confirmation of this formula.
-
Molecular Formula: C₉H₁₁N₃O₃
-
Monoisotopic Mass: 209.0795 g/mol
-
Predicted [M+H]⁺: 210.0873 m/z
An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of this predicted value provides strong evidence for the correct elemental composition.
Predicted Fragmentation Pattern (MS/MS)
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield several characteristic fragment ions. The most probable fragmentation pathways involve the loss of small neutral molecules or cleavage of the morpholine ring.[10][11][12]
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 210.0873)
| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
| 192.0768 | H₂O (18.0105 Da) | Loss of water from the carboxylic acid. |
| 166.0822 | CO₂ (43.9898 Da) | Decarboxylation of the parent ion. |
| 165.0662 | HCOOH (46.0055 Da) | Loss of formic acid. |
| 124.0505 | C₄H₆O (86.0419 Da) | Cleavage and loss of the morpholine ring components. |
| 123.0427 | C₄H₇NO (85.0528 Da) | Loss of the morpholine ring. |
Protocol for Mass Spectrometry Data Acquisition
This protocol is designed for a typical LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.
-
Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile:water. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.[9]
-
MS Acquisition Parameters (ESI-QTOF): a. Ionization Mode: ESI Positive. b. Mass Range: m/z 50 - 500. c. Capillary Voltage: 3.5 - 4.5 kV. d. Source Temperature: 100 - 120 °C. e. Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen). f. MS/MS Experiment: For fragmentation analysis, select the [M+H]⁺ ion (m/z 210.09) as the precursor for CID. Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
Workflow and Data Visualization
A systematic workflow is crucial for efficient and accurate structural elucidation. The following diagram illustrates the logical progression from sample receipt to final structure confirmation.
Caption: Workflow for the spectroscopic characterization of 5-Morpholinopyrazine-2-carboxylic acid.
The predicted fragmentation cascade provides a roadmap for interpreting MS/MS data, confirming the connectivity of the molecular structure.
Caption: Predicted major fragmentation pathways for 5-Morpholinopyrazine-2-carboxylic acid.
Conclusion
The structural elucidation of novel chemical entities like 5-Morpholinopyrazine-2-carboxylic acid is a foundational activity in chemical and pharmaceutical research. This guide provides a detailed predictive analysis of its NMR and mass spectra, complemented by robust, step-by-step protocols for data acquisition. By explaining the causality behind methodological choices, such as solvent selection and ionization techniques, we offer a framework that ensures not only the accurate characterization of the title compound but also provides a transferable methodology for other complex heterocyclic molecules. The combination of high-resolution mass spectrometry to confirm elemental composition and detailed 1D NMR to establish the molecular framework represents a self-validating system for unambiguous structure confirmation.
References
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Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Wiley SpectraBase. [Link]
-
ResearchGate. (2024). Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. [Link]
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Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Royal Society of Chemistry. [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... ResearchGate. [Link]
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SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Wiley SpectraBase. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Royal Society of Chemistry. [Link]
-
IRIS Unibas. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]
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Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. [Link]
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National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
Roboz, J., et al. (1978). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. Journal of Chromatography. [Link]
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SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
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National Institutes of Health. (n.d.). Morpholine-2-carboxylic acid. PubChem. [Link]
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Application Note & Protocol: Evaluating the Antimicrobial Potential of 5-Morpholinopyrazine-2-carboxylic acid
Introduction: The Rationale for Investigating 5-Morpholinopyrazine-2-carboxylic acid
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazine derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum antimicrobial activities.[1][2][3] The pyrazine ring is a key component in several biologically active molecules, and its derivatives have been shown to possess antibacterial and antifungal properties.[1][2][3] Similarly, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be present in various approved drugs and to confer favorable pharmacokinetic and biological properties, including antimicrobial effects.[4][5][6][7] The incorporation of a morpholine ring can enhance the potency and spectrum of activity of bioactive molecules.[5][7]
This application note details the use of 5-Morpholinopyrazine-2-carboxylic acid , a compound that strategically combines both the pyrazine-2-carboxylic acid scaffold and a morpholine ring, in a variety of antimicrobial assays. While this specific molecule is a novel investigational compound, its structural components suggest a strong potential for antimicrobial activity. This guide provides researchers, scientists, and drug development professionals with detailed protocols for the preliminary in vitro evaluation of this compound against a panel of clinically relevant microorganisms. The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[8][9][10][11][12][13]
Materials and Reagents
Test Compound and Controls
-
5-Morpholinopyrazine-2-carboxylic acid: Purity ≥95%.
-
Positive Control Antibiotics:
-
Vancomycin (for Gram-positive bacteria)
-
Ciprofloxacin (for Gram-negative bacteria)
-
Amphotericin B (for fungi)
-
-
Negative Control: Dimethyl sulfoxide (DMSO), sterile.
Microbial Strains (ATCC® Recommended Quality Control Strains)
-
Gram-positive Bacteria:
-
Staphylococcus aureus (ATCC® 25923™)
-
Enterococcus faecalis (ATCC® 29212™)
-
-
Gram-negative Bacteria:
-
Escherichia coli (ATCC® 25922™)
-
Pseudomonas aeruginosa (ATCC® 27853™)
-
-
Fungi (Yeast):
-
Candida albicans (ATCC® 90028™)
-
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
RPMI 1640 Medium (for fungi)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a quantitative method and is considered the gold standard for susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 5-Morpholinopyrazine-2-carboxylic acid in sterile DMSO.
-
Prepare stock solutions of control antibiotics as per CLSI guidelines.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension 1:100 in the appropriate broth medium (CAMHB for bacteria, RPMI 1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
To aid visualization, 20 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation: MIC Values
| Microorganism | 5-Morpholinopyrazine-2-carboxylic acid MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| S. aureus | ||||
| E. faecalis | ||||
| E. coli | ||||
| P. aeruginosa | ||||
| C. albicans |
Visualization of MIC Determination Workflow
Caption: Workflow for the disk diffusion assay.
Protocol 3: Time-Kill Assay
This assay provides information on the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a bacterial inoculum in CAMHB as described in Protocol 1, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL.
-
Prepare tubes with CAMHB containing 5-Morpholinopyrazine-2-carboxylic acid at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube with no compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in CFU/mL.
-
Visualization of Time-Kill Assay Logical Flow
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Application Notes & Protocols: In Vitro Evaluation of 5-Morpholinopyrazine-2-carboxylic Acid Against Cancer Cell Lines
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 5-Morpholinopyrazine-2-carboxylic acid, a novel pyrazine derivative, for its potential anticancer activity. Pyrazine compounds have garnered significant attention as promising candidates in cancer therapy due to their diverse chemical structures and interactions with biological systems.[1][2][3] This guide, designed for researchers in oncology and drug development, details the necessary protocols for determining the compound's cytotoxic effects and elucidating its potential mechanism of action. We present step-by-step methodologies for cell viability assessment using Sulforhodamine B (SRB) and MTT assays, followed by a protocol for apoptosis detection via Annexin V/Propidium Iodide staining. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Background and Scientific Rationale
Pyrazine derivatives are a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules.[4] Recent studies have highlighted their potential as potent anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of protein kinases, and promotion of reactive oxygen species (ROS) accumulation.[4][5] The protein tyrosine phosphatases pathway, which is crucial for cell proliferation and metabolism, has been identified as a key target for some pyrazine-based molecules.[6]
The initial phase of evaluating a new chemical entity like 5-Morpholinopyrazine-2-carboxylic acid involves a systematic in vitro screening against a panel of human cancer cell lines.[7][8] This process is fundamental to determining the compound's potency (often expressed as the half-maximal inhibitory concentration, IC50), selectivity across different cancer types, and primary mechanism of cell death.[9] This application note provides robust protocols for these initial, yet critical, stages of preclinical drug discovery.
Overall Experimental Workflow
The evaluation process follows a logical progression from broad cytotoxicity screening to more specific mechanistic studies. This workflow ensures that resources are focused on compounds that show promising activity in initial tests.
Caption: High-level workflow for in vitro testing.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Two robust and widely used colorimetric assays for assessing cell viability are the Sulforhodamine B (SRB) assay and the MTT assay. The SRB assay quantifies total cellular protein content, while the MTT assay measures mitochondrial metabolic activity.[10][11]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cost-effective method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under acidic conditions.[11][12] The amount of bound dye is directly proportional to the cell mass.[12]
Materials:
-
Cancer cell lines (e.g., A549-lung, MCF-7-breast, PC3-prostate)[13][14]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
5-Morpholinopyrazine-2-carboxylic acid
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of 5-Morpholinopyrazine-2-carboxylic acid to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for at least 1 hour.[11]
-
Washing: Carefully remove the supernatant and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
MTT Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17]
Materials:
-
Cancer cell lines and culture medium
-
5-Morpholinopyrazine-2-carboxylic acid
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[18]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[19]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO or other solubilizing agent to each well.[18]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570-590 nm.[18]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
To determine if cell death occurs via apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[20][21] Annexin V, a calcium-dependent protein, binds to PS, identifying early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[20][22]
Materials:
-
Treated and untreated cell populations (from 6-well plates)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[23]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells in 6-well plates with IC50 concentrations of the compound for 24-48 hours. Collect both floating and adherent cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]
-
Data Analysis and Presentation
IC50 Determination
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Illustrative Cytotoxic Activity of 5-Morpholinopyrazine-2-carboxylic acid
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD (Illustrative) |
| A549 | Lung Carcinoma | 48 | 12.5 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.1 ± 3.2 |
| PC-3 | Prostate Adenocarcinoma | 48 | 8.9 ± 1.1 |
| HeLa | Cervical Cancer | 48 | 30.4 ± 4.5 |
Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
Apoptosis Data
Flow cytometry data is typically presented as quadrant plots, showing the distribution of the cell population into viable, early apoptotic, late apoptotic, and necrotic fractions. Quantitative data should be summarized in a bar graph.
Postulated Mechanism of Action
Based on existing literature for pyrazine derivatives, 5-Morpholinopyrazine-2-carboxylic acid may exert its anticancer effects by modulating key cellular signaling pathways involved in cell survival and proliferation.[5] Many small molecule inhibitors target protein kinases within pathways like the PI3K/AKT and MAPK/ERK cascades, which are often dysregulated in cancer. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[4][5]
Caption: Potential signaling pathway inhibited by the compound.
References
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. Available at: [Link]
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]
-
Cancer cell assays in vitro. Pharmatest Services. Available at: [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Cancer Cell Line Screening (CCP-58). AddexBio. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Cancer cell lines predict drug response. EMBL-EBI. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]
-
Apoptosis Assay Protocol | Technical Note 244. DeNovix. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. ResearchGate. Available at: [Link]
-
DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]
-
Apoptosis Protocols. USF Health - University of South Florida. Available at: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. Available at: [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
-
In vitro cytotoxicity of different human cancer cell lines including... ResearchGate. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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- 6. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Developing Kinase Inhibitors from Pyrazine Carboxylic Acid Scaffolds
Introduction: The Pyrazine Carboxylic Acid Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2][3] The development of small molecule inhibitors that target the ATP-binding site of these enzymes is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic rings are dominant motifs, prized for their ability to form key hydrogen bond interactions within the kinase hinge region.[4]
The pyrazine ring, an electron-deficient aromatic heterocycle, has emerged as a "privileged scaffold" in this context.[4][5] Its two nitrogen atoms can serve as hydrogen bond acceptors, effectively anchoring the molecule to the kinase hinge, a critical interaction for potent inhibition.[4] The pyrazine carboxylic acid framework, in particular, offers a versatile and synthetically tractable starting point. The carboxylic acid group provides a convenient handle for derivatization, allowing for the systematic exploration of chemical space to achieve potency and selectivity against a specific kinase target. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for designing, synthesizing, and evaluating novel kinase inhibitors based on this versatile scaffold.
PART I: Design and Synthesis Strategy
The successful development of a kinase inhibitor is a multi-stage process that begins with rational design and efficient chemical synthesis. This section outlines the strategic selection of kinase targets and provides detailed protocols for the synthesis and diversification of a pyrazine carboxylic acid-based compound library.
Section 1.1: Rationale for Target Selection
The pyrazine scaffold has demonstrated broad applicability across numerous kinase families.[1][6] Several FDA-approved drugs, such as the FLT3/AXL inhibitor Gilteritinib and the PKC inhibitor Darovasertib , validate the clinical potential of pyrazine-based structures.[1] Key target families for which this scaffold is well-suited include:
-
Fibroblast Growth Factor Receptors (FGFRs): Genetic alterations in FGFRs are oncogenic drivers in various cancers. The pyrazine core can be elaborated to target the unique features of the FGFR ATP-binding pocket.[1][5]
-
Aurora Kinases: As key regulators of mitosis, Aurora kinases are prime targets for cancer therapy. Pyrazine derivatives have been successfully designed to inhibit these serine/threonine kinases.[1][7]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are central to cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[8]
-
Cyclin-Dependent Kinases (CDKs): Targeting CDKs is a validated strategy for halting uncontrolled cell cycle progression in cancer. Imadazo[1,2-a]pyrazine derivatives have shown potent CDK9 inhibitory activity.[9]
The choice of target should be guided by a strong biological rationale, the availability of structural information (e.g., X-ray co-crystal structures), and a clear clinical or preclinical need.
Section 1.2: Experimental Workflow Overview
A typical workflow for developing kinase inhibitors from a pyrazine carboxylic acid scaffold involves a logical progression from initial design to cellular validation. This process is iterative, with insights from biological testing informing the design of next-generation compounds.
Caption: Iterative workflow for pyrazine-based kinase inhibitor discovery.
Section 1.3: Protocol for Library Generation via Amide Coupling
This protocol describes the parallel synthesis of a library of pyrazine-2-carboxamides from a common 3-aminopyrazine-2-carboxylic acid intermediate. Amide bond formation is a robust and high-yielding reaction suitable for library generation.
Rationale: The amide bond introduces a vector for chemical diversity. By varying the amine coupling partner, researchers can systematically probe the solvent-exposed region of the kinase ATP-binding site to enhance potency, selectivity, and physicochemical properties. This method is chosen for its reliability and the commercial availability of a vast array of primary and secondary amines.
Protocol: Parallel Amide Coupling
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 3-aminopyrazine-2-carboxylic acid in anhydrous Dimethylformamide (DMF).
-
Prepare a 0.2 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Prepare a 0.4 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
In a 96-well plate, add 1.2 equivalents of a diverse set of primary or secondary amines to each well (as 1 M stock solutions in DMF or DMSO).
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 200 µL (1.0 eq) of the 3-aminopyrazine-2-carboxylic acid stock solution.
-
Add 200 µL (1.0 eq) of the HATU stock solution to each well.
-
Add 100 µL (2.0 eq) of the DIPEA stock solution to each well.
-
Add the pre-aliquoted amine solutions (1.2 eq) to their respective wells.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Conditions:
-
Shake the reaction block at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
Upon completion, dilute each reaction mixture with 500 µL of ethyl acetate.
-
Wash the organic layer sequentially with 500 µL of saturated aqueous NaHCO₃, 500 µL of water, and 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
The crude products can be purified via parallel reverse-phase HPLC.
-
-
Quality Control:
-
Confirm the identity and purity of all library members by LC-MS and ¹H NMR analysis. Store compounds as 10 mM stock solutions in DMSO at -20°C.
-
PART II: Biochemical Screening Cascade
Once a library of compounds is synthesized, a robust screening cascade is required to identify potent inhibitors of the target kinase. The cascade is designed as a funnel, starting with a high-throughput primary screen to identify initial "hits," followed by more detailed assays to confirm activity and determine potency.
Section 2.1: The Screening Funnel Logic
The transition from a large compound library to a few promising lead candidates requires a multi-tiered approach. This ensures that resources are focused on the most promising molecules while progressively increasing the stringency of the evaluation criteria.
Caption: A typical biochemical screening funnel for kinase inhibitors.
Section 2.2: Protocol for Primary High-Throughput Screening (HTS)
Principle: The Adapta® Universal Kinase Assay is a homogenous, fluorescence resonance energy transfer (TR-FRET) assay that measures the amount of ADP produced during a kinase reaction.[10] It is "universal" because it detects ADP, a common product of all kinase reactions, making it suitable for virtually any kinase. This assay is selected for primary HTS due to its robustness, high signal-to-background ratio, and compatibility with automation.
Protocol: Adapta® Universal Kinase Assay
This protocol is a general template and must be optimized for the specific kinase target (e.g., enzyme and substrate concentrations).
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare the kinase and substrate (a suitable peptide or protein) in Kinase Buffer at 2X the final desired concentration.
-
Prepare ATP in Kinase Buffer at 2X the final desired concentration (typically at the Kₘ value for the specific kinase).
-
Prepare test compounds by diluting DMSO stocks into Kinase Buffer to a 4X final concentration (e.g., for a 10 µM final screen, prepare a 40 µM solution).
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the 4X compound solution to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (0% inhibition) or a known inhibitor (100% inhibition).
-
Add 2.5 µL of the 2X Kinase/Substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow compound binding to the kinase.[11]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the Adapta® Detection Reagent mix as per the manufacturer's instructions (containing Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction).
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Hits are typically defined as compounds exhibiting >50% inhibition at the screening concentration.
-
Section 2.3: Protocol for Dose-Response (IC₅₀) Determination
Rationale: Compounds identified as hits in the primary screen must be further characterized to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for ranking compounds and establishing a preliminary structure-activity relationship (SAR).
Protocol:
-
Follow the same assay procedure as the primary HTS (Section 2.2).
-
Instead of a single concentration, prepare a serial dilution of each hit compound. A typical 10-point, 3-fold serial dilution starting from 100 µM is standard.
-
Run the assay and calculate the percent inhibition at each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
PART III: Cellular and Mechanistic Validation
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, off-target effects, or rapid metabolism.[12] Therefore, moving promising hits from biochemical assays into cell-based models is a critical step to validate their therapeutic potential.[12]
Section 3.1: Protocol for Cellular Target Engagement via Western Blot
Principle: A direct way to confirm that an inhibitor is engaging its target in a cell is to measure the phosphorylation status of the kinase's direct downstream substrate. A potent and specific inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner. This protocol uses Western blotting, a widely available technique, to assess target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation or amplification of the target).
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 2-4 hours. Include a DMSO vehicle control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using a digital imager.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensity. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control indicates on-target cellular activity.
-
PART IV: Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of the initial discovery phase is to establish a clear relationship between chemical structure and biological activity. This SAR provides a roadmap for rationally designing improved compounds with enhanced potency, selectivity, and drug-like properties.
Section 4.1: Building an SAR Table
All data—biochemical potency (IC₅₀), cellular activity, and any available selectivity data—should be consolidated into a table. This allows for direct comparison of how changes in a specific part of the molecule (e.g., the R-group from the amide coupling) affect its biological profile.
| Compound ID | R-Group (from Amine) | Kinase IC₅₀ (nM) | Cellular p-Substrate IC₅₀ (nM) | Anti-Proliferation GI₅₀ (nM) |
| PYZ-001 | Phenyl | 550 | >10,000 | >10,000 |
| PYZ-002 | 4-Fluorophenyl | 210 | 1,500 | 2,000 |
| PYZ-003 | 4-Morpholinophenyl | 15 | 95 | 120 |
| PYZ-004 | Cyclohexyl | 1,200 | >10,000 | >10,000 |
Interpretation of Hypothetical Data:
-
PYZ-001 vs. PYZ-002: The addition of a fluorine atom to the phenyl ring improves biochemical potency, suggesting a favorable interaction in the binding pocket.
-
PYZ-002 vs. PYZ-003: Replacing the fluoro group with a larger, more polar morpholino group dramatically improves both biochemical and cellular potency. This suggests the morpholino group may be picking up a key hydrogen bond interaction and/or improving the compound's solubility and cellular uptake.[7]
-
PYZ-001 vs. PYZ-004: Replacing the aromatic phenyl ring with an aliphatic cyclohexyl ring leads to a significant loss of activity, indicating that an aromatic or π-stacking interaction is likely important in this region of the binding pocket.
This type of analysis directly guides the next round of synthesis. Based on these hypothetical results, a medicinal chemist would focus on exploring further substitutions on the phenyl ring, particularly those that are polar and can act as hydrogen bond acceptors.
Conclusion and Future Directions
The pyrazine carboxylic acid scaffold represents a robust and versatile starting point for the development of novel kinase inhibitors. Its favorable synthetic tractability and inherent ability to engage the kinase hinge region make it an attractive core for medicinal chemistry campaigns. The systematic application of the design principles and experimental protocols outlined in this guide—from parallel synthesis and biochemical screening to cellular validation and SAR analysis—provides a clear and effective pathway for advancing initial chemical matter into promising lead candidates. Future efforts will focus on optimizing these leads for in vivo pharmacokinetic and pharmacodynamic properties, ultimately translating these chemical insights into potential therapeutics.
References
- I. M. Cinolz, Y. Y. Lim, H. H. Abdallah, N. S. H. A. Halim, H. L. T. Vi, and D. W. Ch'ng, "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives," Indonesian Journal of Chemistry, vol. 21, no. 3, pp. 621-630, 2021.
-
A. A. Al-Hussain, "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024. [Link]
-
A. A. Al-Hussain, "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)," ResearchGate, 2024. [Link]
-
W. A. E. Setyowati et al., "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives," Advanced Journal of Chemistry, Section A, vol. 8, no. 12, pp. 2098-2112, 2025. [Link]
-
T. Kim et al., "Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines," Archiv der Pharmazie, vol. 341, no. 9, pp. 554-561, 2008. [Link]
-
BioAssay Systems, "Kinase Inhibitor Screening Services," BioAssay Systems Website. [Link]
-
Reaction Biology, "Kinase Screening Assay Services," Reaction Biology Website. [Link]
-
A. A. Al-Hussain, "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)," Taylor & Francis Online, 2024. [Link]
-
A. A. Al-Hussain, "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)," Semantic Scholar, 2024. [Link]
-
A. A. Al-Hussain, "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)," PubMed, 2024. [Link]
-
Creative Biolabs, "Immuno-oncology Cell-based Kinase Assay Service," Creative Biolabs Website. [Link]
-
Reaction Biology, "Testing kinase inhibitors where it matters: Drug screening in intact cells," Reaction Biology Website, 2024. [Link]
-
Y. Wang et al., "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors," ACS Medicinal Chemistry Letters, 2024. [Link]
-
N. Bouloc et al., "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 20, pp. 5988-5993, 2010. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). | Semantic Scholar [semanticscholar.org]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: 5-Morpholinopyrazine-2-carboxylic Acid Solution Stability
Welcome to the technical support center for 5-Morpholinopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction: Understanding the Stability Landscape
5-Morpholinopyrazine-2-carboxylic acid is a heterocyclic compound with a chemical structure that, while offering significant potential in various research applications, also presents inherent stability challenges in solution. The presence of the pyrazine ring, the carboxylic acid group, and the morpholine moiety creates a molecule susceptible to degradation under various experimental conditions. Understanding these potential degradation pathways is the first step in mitigating stability issues.
Based on the chemistry of related pyrazine carboxylic acids and morpholine-containing compounds, the primary degradation pathways for 5-Morpholinopyrazine-2-carboxylic acid are anticipated to be hydrolysis and decarboxylation . The morpholine ring itself can also be a site of oxidative degradation. The rate and extent of these degradation reactions are significantly influenced by factors such as pH, temperature, light exposure, and the composition of the solution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 5-Morpholinopyrazine-2-carboxylic acid in solution.
Q1: My solution of 5-Morpholinopyrazine-2-carboxylic acid is showing a decrease in concentration over time. What could be the cause?
A decrease in the concentration of the parent compound is a clear indicator of degradation. The most likely culprits are hydrolysis or decarboxylation, especially if the solution is not freshly prepared or has been stored improperly. The rate of degradation is often accelerated by non-optimal pH, elevated temperatures, or exposure to light.
Q2: What is the optimal pH range for storing solutions of 5-Morpholinopyrazine-2-carboxylic acid?
Q3: Can I store solutions of this compound at room temperature?
For short-term use (within a few hours), storage at room temperature may be acceptable, provided the solution is protected from light. However, for long-term storage, it is strongly recommended to store aliquots at -20°C or -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation. General guidance for bioactive chemical solutions suggests they are typically usable for up to one month when stored as frozen aliquots[1].
Q4: Is 5-Morpholinopyrazine-2-carboxylic acid sensitive to light?
Yes, compounds with heterocyclic aromatic rings are often susceptible to photodegradation. It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing, as outlined in ICH guidelines, is recommended to fully understand the light sensitivity of your formulation[2].
Q5: I see a precipitate forming in my stock solution. What should I do?
Precipitation can occur for several reasons:
-
Low Solubility: The concentration of your stock solution may exceed the solubility of the compound in the chosen solvent.
-
pH Shift: A change in the pH of the solution can affect the ionization state of the carboxylic acid and the morpholine nitrogen, altering solubility.
-
Degradation: Some degradation products may be less soluble than the parent compound.
To troubleshoot, you can try gentle warming and sonication to redissolve the compound. If precipitation persists, you may need to prepare a fresh, lower concentration stock solution or adjust the pH. Filtering the solution before use is also recommended.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a more detailed, step-by-step approach to identifying and resolving stability problems.
Issue 1: Rapid Degradation Observed by HPLC/UPLC-MS
You observe a rapid decrease in the peak area of 5-Morpholinopyrazine-2-carboxylic acid and the appearance of new, unidentified peaks in your chromatogram.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Detailed Explanation:
-
pH Instability: The carboxylic acid and morpholine moieties make the molecule susceptible to both acid and base-catalyzed hydrolysis.
-
Action: Perform a forced degradation study by preparing solutions in buffers of varying pH (e.g., 0.1 M HCl, pH 4 buffer, pH 7 buffer, 0.1 M NaOH). Analyze the samples by HPLC or UPLC-MS at different time points to determine the pH at which the compound is most stable.
-
-
Thermal Stress: Elevated temperatures accelerate chemical reactions, including degradation.
-
Action: Prepare solutions at room temperature and at an elevated temperature (e.g., 40-60°C). Compare the degradation profiles to assess the impact of heat. For routine use, always store stock solutions frozen and minimize the time working solutions spend at room temperature.
-
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions.
-
Action: Expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample stored in the dark[2]. This will confirm light sensitivity.
-
-
Oxidative Degradation: The morpholine ring, in particular, can be susceptible to oxidation.
-
Action: Prepare a solution and treat it with a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). The appearance of new degradation products will indicate oxidative lability. If your application is sensitive to oxidation, consider de-gassing your solvents.
-
Issue 2: Inconsistent Results Between Experiments
You observe variability in your experimental outcomes that you suspect is due to inconsistent concentrations of the active compound.
Potential Causes & Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results.
Detailed Explanation:
-
Solution Age: The stability of 5-Morpholinopyrazine-2-carboxylic acid in solution is time-dependent.
-
Action: Implement a strict protocol of preparing fresh working solutions for each experiment from a frozen stock. If possible, quantify the concentration of your solution before each critical experiment.
-
-
Storage Inconsistency: Repeatedly freezing and thawing a stock solution can introduce variability.
-
Action: Aliquot stock solutions into single-use volumes. This ensures that the bulk of the stock remains frozen and stable.
-
-
Buffer Effects: The components of your buffer system can influence the stability of the compound. Some buffer species can actively participate in or catalyze degradation reactions.
-
Action: If you are using different buffer systems for different assays, perform a preliminary check to ensure that the stability of 5-Morpholinopyrazine-2-carboxylic acid is comparable in each.
-
Protocols for Stability Assessment
To empower you to proactively assess the stability of 5-Morpholinopyrazine-2-carboxylic acid in your own experimental systems, we provide the following foundational protocols.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its liabilities.
Materials:
-
5-Morpholinopyrazine-2-carboxylic acid
-
Methanol or other suitable organic solvent
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Phosphate or citrate buffers (pH 4 and 7)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Morpholinopyrazine-2-carboxylic acid in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of pH 7 buffer.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source. Keep a control sample wrapped in foil.
-
-
Incubation: Incubate all solutions (except the photodegradation sample) at 40°C.
-
Time Points: Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: UPLC-MS Method for Stability Analysis
This is a general method that can be optimized for your specific system.
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| MS Detection | Positive ion mode, scanning a relevant mass range |
Data Analysis:
-
Monitor the peak area of the parent compound (m/z corresponding to [M+H]⁺) over time.
-
Look for the appearance of new peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectra of new peaks to hypothesize the structures of degradation products. Common degradants may include the hydrolyzed morpholine ring product or the decarboxylated pyrazine.
References
- Pouzar, M., Cvak, L., Kucerova, M., & Drašar, P. (2003). Degradation of morpholine. Mini-Reviews in Organic Chemistry, 1(1), 85-95.
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996).
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, G. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
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T,C&A LAB. (2023). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
-
Parameter Generation & Control. (2023). Stability Testing Guide. Retrieved from [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]
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Technical Support Center: Purifying Pyrazine Derivatives via Recrystallization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the recrystallization of this important class of heterocyclic compounds. We provide in-depth, troubleshooting-focused guidance to help you achieve high purity and yield in your experiments.
Section 1: Core Principles & Solvent Selection FAQ
This section addresses fundamental questions about setting up a successful recrystallization for pyrazine derivatives.
Q1: How do I select the best solvent for recrystallizing my specific pyrazine derivative?
A1: Solvent selection is the most critical step and depends on the principle of "like dissolves like." Pyrazine is a polar aromatic heterocycle.[1] Its solubility is governed by the polarity of its substituents.
-
For Polar Pyrazine Derivatives (e.g., those with hydroxyl, carboxyl, or amino groups): Start with polar protic solvents like ethanol, methanol, or isopropanol. Water can also be effective, especially in mixed-solvent systems.
-
For Nonpolar Pyrazine Derivatives (e.g., those with extensive alkyl or aryl substitution): Test moderately polar to nonpolar solvents. Good starting points include toluene, ethyl acetate, or acetone. For very nonpolar derivatives, cyclohexane or heptane might be used, often as the anti-solvent in a mixed pair.[2]
-
Systematic Approach: The ideal solvent should dissolve the pyrazine derivative poorly at low temperatures but completely at its boiling point. Test this empirically: add ~50 mg of your crude product to a test tube with 1 mL of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is too poor. The best solvent will show a significant solubility difference between hot and cold conditions.
Q2: I'm struggling to find a single solvent that works. When is a mixed-solvent system appropriate?
A2: A mixed-solvent (or two-solvent) system is ideal when no single solvent has the desired temperature-solubility profile. This is common for pyrazine derivatives that are either too soluble or too insoluble in common solvents.[3]
-
How it Works: You need a miscible pair of solvents. One solvent (the "good" or "soluble" solvent) should readily dissolve the pyrazine derivative at all temperatures. The second (the "bad" or "anti-solvent") should dissolve the compound poorly, even when hot.[4]
-
Procedure: Dissolve the crude pyrazine derivative in a minimal amount of the hot "good" solvent. Then, add the hot "bad" solvent dropwise until the solution becomes persistently cloudy (turbid).[4] This indicates the point of saturation. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Pairs for Pyrazines:
Q3: How much solvent should I use? I'm worried about losing my product.
A3: Using the absolute minimum amount of hot solvent required to fully dissolve your compound is crucial for maximizing yield.[5] Adding excess solvent is a primary cause of low recovery, as a significant portion of your product will remain in the mother liquor upon cooling.[6]
Causality: The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling. This supersaturation is the driving force for crystallization. If the solution is not saturated because too much solvent was used, the driving force is weak or non-existent, and little to no product will crystallize.
Section 2: Troubleshooting Guide for Common Recrystallization Problems
This section directly addresses specific issues encountered during experiments in a question-and-answer format.
Problem: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the crude solid melts in the hot solvent or separates from the cooling solution as a liquid phase instead of a solid crystal lattice.[6] This is problematic because the oil often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[7][8]
Primary Causes & Solutions:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your product to below the boiling point of the solvent.[6]
-
Solution: Try purifying the crude material by another method first, such as a quick filtration through a silica plug, to remove the bulk of the impurities.[9] Then, attempt the recrystallization again.
-
-
Solution Cooling Too Rapidly: If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as a liquid.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more volume) to slightly decrease the saturation point.[6] Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature) to ensure crystallization begins at a lower temperature.
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high, exceeding the melting point of your pyrazine derivative.
-
Solution: Select a solvent with a lower boiling point. If using a mixed-solvent system, try altering the ratio to favor the lower-boiling solvent.
-
Problem: No crystals are forming, even after the solution has cooled in an ice bath.
Answer: This typically happens for one of two reasons: either too much solvent was used, or the solution is stubbornly supersaturated and requires a nucleation event to begin crystallization.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding: If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a perfect template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of your compound. Let it cool again. Repeat if necessary.
Problem: My final crystals are still colored. How do I remove persistent colored impurities?
Answer: Many organic reactions produce high molecular weight, colored, polymeric byproducts. These can often be removed with activated charcoal.
Protocol:
-
Dissolve the crude pyrazine derivative in the appropriate hot solvent.
-
Cool the solution slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (1-2% of the solute mass is usually sufficient; a spatula tip's worth).[5]
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration (see Section 3) to remove the charcoal.[5]
-
Allow the now-decolorized filtrate to cool and crystallize.
Caution: Using too much charcoal can lead to the adsorption of your desired product, significantly reducing your yield.
Problem: My recovery yield is extremely low.
Answer: Assuming the initial reaction worked well, low yield is almost always due to procedural issues during recrystallization.
Common Causes & Prevention:
-
Excess Solvent: As discussed, this is the most common culprit. Use the minimum amount of hot solvent.[6]
-
Premature Crystallization: The compound crystallized on the filter paper or in the funnel stem during hot filtration.[10] Ensure your funnel is pre-heated and that you perform the filtration quickly.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.
-
Inherent Solubility: Your compound may simply have significant solubility in the solvent even at low temperatures. If the mother liquor is rich in product, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling, though this second crop will be less pure.
Section 3: Standard Protocols & Workflow Visualization
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazine derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[3]
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated flask.[11] Use a short-stemmed or stemless funnel to prevent premature crystallization.[10] Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on. For final drying, transfer the crystals to a watch glass.
Recrystallization Workflow Diagram
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Technical Support Center: Overcoming Poor Solubility of Morpholinopyrazine Compounds
Welcome to the technical support center dedicated to addressing solubility challenges with morpholinopyrazine-based compounds. As researchers and drug development professionals, you are likely working with this chemical scaffold due to its promising pharmacological potential. However, the inherent physicochemical properties of many morpholinopyrazine derivatives can lead to poor aqueous solubility, creating significant hurdles in experimental assays and preclinical development.
This guide is designed to provide you with a logical, step-by-step framework for diagnosing and overcoming these solubility issues. We will move from fundamental principles and simple adjustments to advanced formulation strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the foundational questions regarding the solubility of morpholinopyrazine compounds.
Q1: What makes morpholinopyrazine compounds prone to poor solubility?
The morpholinopyrazine core, while attractive for its biological activity, possesses physicochemical characteristics that often limit its aqueous solubility. The primary factors include:
-
High Lipophilicity: The scaffold is largely hydrophobic. Substitutions made to enhance potency often increase the molecule's lipophilicity (LogP), further decreasing its affinity for aqueous media.
-
Crystalline Structure: Many active pharmaceutical ingredients (APIs) exist as stable crystalline solids. The energy required to break this stable crystal lattice during dissolution can be substantial, leading to low solubility.[1]
-
Weakly Basic Nature: The nitrogen atoms in the pyrazine and morpholine rings can act as weak bases. This means their ionization state, and therefore solubility, is highly dependent on the pH of the surrounding medium.[2] In neutral or basic aqueous solutions (like physiological pH 7.4), the compound is often in its less soluble, non-ionized form.
Q2: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic sign of a compound with poor aqueous solubility. Your compound was soluble in the 100% organic DMSO stock, but when this stock was introduced to the aqueous buffer, the final concentration of DMSO was too low to keep the compound dissolved. The compound "crashed out" of the solution, forming a precipitate or suspension. This can lead to inaccurate and unreliable assay results.
Q3: What essential data should I collect about my compound before attempting to improve its solubility?
Before you can solve a solubility problem, you must understand its specific nature. Investing time in upfront characterization will save significant effort later.
-
Determine Aqueous Solubility: Measure the solubility in your primary assay buffer (e.g., PBS pH 7.4). This provides a baseline value.
-
Determine pKa: The pKa value(s) will tell you at which pH your compound will be ionized. Since ionized forms are generally more soluble, this information is critical for pH-modification strategies.[3] For a weakly basic morpholinopyrazine, protonation occurs at a pH below its pKa, increasing solubility.
-
Assess Physical Form: Use techniques like Powder X-ray Diffraction (PXRD) to understand if your compound is crystalline or amorphous. Amorphous forms are typically more soluble than their crystalline counterparts because no energy is needed to break the crystal lattice.[1][4]
Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement
Once you have characterized your compound, you can select an appropriate strategy. This guide is structured from the simplest to the more complex interventions.
Workflow for Selecting a Solubility Enhancement Strategy
This decision tree provides a logical path for troubleshooting.
Caption: Decision tree for selecting a solubility enhancement method.
Strategy 1: pH Adjustment
Causality: For weakly basic compounds like morpholinopyrazines, lowering the pH of the aqueous vehicle below the compound's pKa will lead to protonation of the basic nitrogen atoms. This ionization increases the molecule's polarity, thereby enhancing its interaction with water and increasing solubility.[5][6]
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4).
-
Add Excess Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility as a function of pH. This will reveal the pH at which maximum solubility is achieved and will help you select an appropriate buffer for your experiments.
Considerations: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Strategy 2: Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[7] This makes the solvent system more favorable for a hydrophobic compound, essentially bridging the polarity gap between the compound and water.
| Co-solvent | Typical Starting Conc. | Properties & Considerations |
| DMSO | < 1% (in vitro) | Excellent solubilizing power. Can be toxic to cells at higher concentrations. Often used for initial stock solutions.[8] |
| Ethanol | 1-10% | Less toxic than DMSO. Commonly used in both in vitro and in vivo formulations.[9] |
| Polyethylene Glycol (PEG 300/400) | 5-30% | Low toxicity, commonly used in oral and parenteral formulations. Can form viscous solutions. |
| Propylene Glycol (PG) | 5-20% | Good solubilizer with a safety profile similar to PEG. |
Considerations: The addition of a co-solvent can sometimes have an antagonistic effect when used with other techniques like cyclodextrins, as the co-solvent may compete with the drug for the cyclodextrin cavity.[10] Always verify compatibility with your assay and potential for toxicity, especially in cell-based studies.
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular hosts, encapsulating the poorly soluble (hydrophobic) guest molecule within their cavity. This "inclusion complex" presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest compound.[][12] This is a non-covalent interaction.[13]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in parenteral and oral formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, which can enhance complexation with positively charged (protonated) basic drugs. Very high solubility and an excellent safety profile.[14] |
| α-, β-, γ-Cyclodextrin | Parent cyclodextrins with lower solubility and potential for nephrotoxicity (especially β-CD), limiting their use in parenteral formulations.[12] |
-
Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess of the morpholinopyrazine compound to each solution.
-
Equilibrate: Agitate the samples for 24-48 hours at a constant temperature.
-
Separate and Quantify: As described in the pH-solubility protocol, separate the undissolved solid and quantify the drug concentration in the supernatant.
-
Analyze: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase in solubility indicates the formation of a soluble complex.[15]
Strategy 4: Advanced Formulation Approaches
When simpler methods are insufficient, particularly for in vivo studies requiring higher doses, advanced formulation technologies may be necessary. These typically require specialized equipment and expertise.
| Technology | Principle of Solubility Enhancement | Advantages |
| Nanosuspensions | Reduces particle size to the nanometer range (<1000 nm).[16] The increased surface area significantly increases the dissolution rate according to the Noyes-Whitney equation.[17][18] | High drug loading is possible; suitable for oral, injectable, and other routes.[19] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[20][21] This bypasses the need for crystal lattice energy during dissolution, leading to faster dissolution and higher apparent solubility.[22][23] | Significant solubility enhancement; well-established manufacturing techniques like spray drying and hot-melt extrusion.[24][25] |
| Prodrugs | The compound is chemically modified by attaching a hydrophilic promoiety.[26] This new molecule (the prodrug) has higher solubility. In the body, the promoiety is cleaved by enzymes or chemical hydrolysis to release the active parent drug.[27][28] | Overcomes inherent solubility limitations of the parent molecule; can improve permeability and targeting.[29][30] |
Part 3: Final Checklist & Best Practices
-
Always Characterize First: Don't skip the initial determination of pKa and intrinsic solubility.
-
Start Simple: Explore pH and co-solvent adjustments before moving to more complex and costly methods.
-
Consider the End Application: The choice of excipient and method must be compatible with your experimental model (e.g., non-toxic for cells, safe for in vivo administration).
-
Validate Your Formulation: After preparing a formulation, confirm the drug concentration and check for precipitation over the duration of your experiment.
-
Document Everything: Keep detailed records of all formulation compositions and preparation methods for reproducibility.
By applying a systematic and informed approach, you can successfully navigate the solubility challenges presented by morpholinopyrazine compounds and unlock their full therapeutic potential.
References
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Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. (n.d.). PubMed. Retrieved from [Link]
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Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). Retrieved from [Link]
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SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
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β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking. Retrieved from [Link]
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
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Prodrug strategies to overcome poor water solubility. (2007). PubMed. Retrieved from [Link]
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Prodrug strategies to overcome poor water solubility. (2025). ResearchGate. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Formulation Methods for Poorly Soluble Drugs. (2025). ChemRealm. Retrieved from [Link]
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Prodrugs for Amines. (n.d.). PMC - NIH. Retrieved from [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI. Retrieved from [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed. Retrieved from [Link]
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(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH. Retrieved from [Link]
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016).
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link]
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New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. (2021). NIH. Retrieved from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC - PubMed Central. Retrieved from [Link]
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How Does pH Affect Solubility?. (2020). YouTube. Retrieved from [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]
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Mesalazine solubility in supercritical carbon dioxide with and without cosolvent and modeling. (2025). PMC - NIH. Retrieved from [Link]
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Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (n.d.). MDPI. Retrieved from [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH. Retrieved from [Link]
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(PDF) Physicochemical Properties and Catalytic Applications of Iron Porphyrazines and Phthalocyanines. (n.d.). ResearchGate. Retrieved from [Link]
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The effect of pH on cyclodextrin complexation of trifluoperazine. (2025). ResearchGate. Retrieved from [Link]
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Enhancing sulfasalazine solubility in supercritical carbon dioxide with ethanol cosolvent: a comprehensive study. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Synthesis of Substituted Pyrazine Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of substituted pyrazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of these important heterocyclic compounds. Drawing from established literature and practical experience, this resource aims to explain the causality behind experimental choices and offer robust, self-validating protocols to overcome common side reactions and improve yield and purity.
I. Synthesis via Oxidation of Alkylpyrazines
The oxidation of an alkyl group, typically a methyl group, on the pyrazine ring is a direct and common method for introducing a carboxylic acid functionality. However, this reaction is often plagued by a lack of selectivity, leading to undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a mono-carboxylic acid from a dimethylpyrazine, but I am getting a significant amount of the dicarboxylic acid byproduct. How can I improve the selectivity for mono-oxidation?
A1: This is a classic challenge in pyrazine chemistry. The two methyl groups on a dimethylpyrazine often have similar reactivity towards strong oxidizing agents like potassium permanganate (KMnO₄). The formation of the mono-acid can activate the ring, but the second methyl group remains susceptible to oxidation.
The key to achieving selective mono-oxidation is to control the stoichiometry and reaction conditions carefully. One effective strategy is to use a significant excess of the starting 2,5-dimethylpyrazine relative to the oxidizing agent. This ensures that the oxidizing agent is more likely to react with the abundant starting material rather than the mono-oxidized product. A molar ratio of 2,5-dimethylpyrazine to KMnO₄ of 2:1 to 5:1 has been shown to suppress the formation of the dicarboxylic acid byproduct.[1]
Another, more intricate, approach involves a multi-step sequence:
-
N-Oxidation: Selective oxidation of one of the ring nitrogens using an oxidant like hydrogen peroxide with a sodium tungstate catalyst.
-
Rearrangement: Acetic anhydride treatment leads to a rearrangement, forming a 2-acetoxymethyl-5-methylpyrazine.
-
Hydrolysis and Oxidation: The acetoxy group is then hydrolyzed, and the resulting hydroxymethyl group is oxidized to the carboxylic acid. This sequence directs the oxidation to one specific methyl group.[2]
Q2: My reaction mixture turns into a dark, resinous tar during the oxidation step. What is causing this and how can I prevent it?
A2: The formation of resinous byproducts, particularly when synthesizing precursors like quinoxalines (which are often oxidized to pyrazine dicarboxylic acids), is a common issue. This is often due to polymerization or decomposition under harsh reaction conditions. For instance, the reaction of glyoxal with o-phenylenediamine to form quinoxaline can be problematic. To mitigate this, treating the aqueous glyoxal solution with two molar equivalents of sodium bisulfite before adding it to the o-phenylenediamine solution can dramatically improve the yield and purity of the quinoxaline precursor.[3] When oxidizing the pyrazine ring itself, excessive heat or overly concentrated acid can lead to decomposition and darkening of the product.[3]
Troubleshooting Guide: Oxidation of Alkylpyrazines
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Carboxylic Acid | - Over-oxidation to dicarboxylic acid.- Incomplete reaction. | - Use a molar excess of the starting dimethylpyrazine (2-5 equivalents) relative to the oxidizing agent.[1]- Add the oxidizing agent slowly and maintain a controlled temperature.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of Dark/Resinous Byproducts | - Harsh reaction conditions (high temperature, high acid concentration).- Impure starting materials or precursors. | - Maintain the lowest effective reaction temperature.- Ensure the purity of the alkylpyrazine starting material.- If preparing a quinoxaline precursor, use the sodium bisulfite adduct of glyoxal to prevent resinification.[3] |
| Difficult Purification | - Co-precipitation of the desired mono-acid with the di-acid byproduct. | - Exploit solubility differences. Pyrazine-2,5-dicarboxylic acid is often less soluble in water than the mono-acid. Careful pH adjustment during workup can aid in selective precipitation.- Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can be effective. The use of decolorizing carbon can remove colored impurities.[3] |
Diagram: Selective Mono-oxidation vs. Over-oxidation
Caption: Controlling oxidation of dimethylpyrazine.
II. Synthesis via Hydrolysis of Cyanopyrazines (Nitriles)
The hydrolysis of a cyano group is a reliable method to introduce a carboxylic acid. This reaction can be performed under acidic or basic conditions, but incomplete reaction can lead to the formation of a stable amide intermediate.
Frequently Asked Questions (FAQs)
Q1: I am hydrolyzing a cyanopyrazine to the corresponding carboxylic acid, but I am isolating the amide as the major product. How can I drive the reaction to completion?
A1: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid.[4][5] Amides can be quite stable, and forcing the second step to completion often requires more stringent conditions than the initial hydration of the nitrile.
To favor the formation of the carboxylic acid:
-
Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary to hydrolyze the intermediate amide.
-
Use Harsher Conditions: If using acidic hydrolysis, a higher concentration of a strong acid like HCl or H₂SO₄ may be required. For basic hydrolysis, a higher concentration of NaOH or KOH and potentially a co-solvent like ethanol to improve solubility can be beneficial.[4] It's important to note that catching the amide intermediate is difficult under acidic conditions, as the conditions required to form it will readily hydrolyze it to the carboxylic acid.[6]
Q2: What are the main differences between acidic and basic hydrolysis for preparing pyrazine carboxylic acids?
A2: The choice between acidic and basic hydrolysis depends on the stability of the substituents on your pyrazine ring and the desired final product form.
-
Acidic Hydrolysis: This is performed by heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄). The final product is the free carboxylic acid. A potential side reaction is decarboxylation if the pyrazine is also substituted with another carboxylic acid group, especially at elevated temperatures.[4]
-
Basic Hydrolysis: This involves heating the nitrile with an aqueous base (e.g., NaOH, KOH). The immediate product is the carboxylate salt. An acidic workup is then required to protonate the salt and isolate the free carboxylic acid. This method avoids the presence of strong acid at high temperatures, which can be advantageous for acid-sensitive functional groups.[4][5]
Protocol: Complete Hydrolysis of 2-Cyanopyrazine to Pyrazine-2-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-cyanopyrazine (1 equivalent).
-
Basic Hydrolysis: Add a 10-20% aqueous solution of sodium hydroxide (3-4 equivalents).
-
Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate amide.
-
Cooling and Acidification: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid in an ice bath until the pH is approximately 2-3.
-
Isolation: The pyrazine-2-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from hot water or an ethanol/water mixture.[7]
Diagram: Nitrile Hydrolysis Pathway
Caption: Stepwise hydrolysis of cyanopyrazine.
III. Synthesis via Decarboxylation of Pyrazine Dicarboxylic Acids
Selective removal of a carboxylic acid group from a pyrazine dicarboxylic acid is a useful strategy, particularly when the dicarboxylic acid is more accessible synthetically. This reaction is sensitive to temperature and can be challenging to control.
Frequently Asked Questions (FAQs)
Q1: I am attempting to perform a mono-decarboxylation of pyrazine-2,3-dicarboxylic acid, but the reaction is either incomplete or proceeds to full decarboxylation to pyrazine. How can I control this reaction?
A1: Selective mono-decarboxylation is challenging because the conditions required to remove the first carboxyl group can often be sufficient to remove the second. Pyrazine-2,3-dicarboxylic acid is known to be thermally unstable and can decompose if heated too strongly or for too long, especially in the presence of acid.[3]
To achieve selective mono-decarboxylation:
-
Precise Temperature Control: Carefully heat the dicarboxylic acid in a suitable high-boiling solvent (e.g., quinoline, N,N-dimethylformamide) and monitor the reaction closely. The temperature at which the first decarboxylation occurs is typically lower than that for the second.
-
Catalysis: The use of certain metal catalysts, such as copper salts, can facilitate decarboxylation at lower temperatures, potentially allowing for greater selectivity.
-
pH Control: In some cases, acidic conditions can promote decarboxylation.[8] Carefully buffering the reaction medium or performing the reaction in a neutral, high-boiling solvent may improve selectivity. A silver carbonate and acetic acid system in DMSO has been reported for selective mono-protodecarboxylation of aromatic dicarboxylic acids.[9]
Troubleshooting Guide: Decarboxylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Incomplete Decarboxylation | - Insufficient temperature.- Inappropriate solvent. | - Gradually increase the reaction temperature while monitoring by TLC/LC-MS.- Switch to a higher-boiling point solvent. |
| Over-decarboxylation (loss of both COOH groups) | - Reaction temperature is too high.- Reaction time is too long. | - Perform the reaction at the lowest possible temperature that allows for the first decarboxylation.- Stop the reaction as soon as the desired mono-acid is the major product. |
| Product Darkening/Decomposition | - Excessive heat.- Presence of strong acids. | - Use a minimal amount of heat necessary for the reaction.- Avoid strongly acidic conditions unless required for the specific protocol.[3] |
Diagram: Decarboxylation Pathway
Caption: Sequential thermal decarboxylation of pyrazine dicarboxylic acid.
IV. Side Reactions in C-C Bond Forming Reactions
Transition metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings are indispensable for synthesizing substituted pyrazines, which can then be converted to the corresponding carboxylic acids. However, these reactions are not without their own characteristic side reactions.
Frequently Asked Questions (FAQs)
Q1: In my Suzuki coupling of a chloropyrazine with a boronic acid, I am observing a significant amount of the deboronated arene (protodeboronation). What causes this and how can I suppress it?
A1: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes your boronic acid, lowering the yield of the desired product.[7][10] It is often promoted by aqueous bases and elevated temperatures. Pyridine-type boronic acids can be particularly susceptible to this side reaction.[7]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize the presence of water.
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation and are released slowly into the catalytic cycle.[10]
-
Optimize the Base: Use a non-aqueous base or a weaker base if possible. The choice of base can significantly impact the rate of protodeboronation.
-
Efficient Catalyst System: Use a catalyst system (palladium precursor and ligand) that promotes a rapid rate of cross-coupling, which will outcompete the slower protodeboronation side reaction.[7]
Q2: I am performing a Stille coupling with a stannylpyrazine and observing homocoupling of my stannane reagent. How can I avoid this?
A2: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings. This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst. A simple yet effective way to suppress this is to change the order of addition of the reagents. Adding the organostannane slowly to the mixture of the palladium catalyst and the halopyrazine can help to keep the concentration of the stannane low at any given time, thus minimizing the chance of homocoupling.
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protodeboronation (Suzuki) | - Presence of water.- Unstable boronic acid.- High temperature. | - Use anhydrous solvents and reagents.- Use a boronic ester (e.g., pinacol ester) instead of the free acid.[10]- Run the reaction at the lowest effective temperature. |
| Homocoupling (Stille) | - High concentration of the organostannane reagent. | - Add the organostannane reagent slowly to the reaction mixture.- Optimize the catalyst and ligand to favor the cross-coupling pathway. |
| Dehalogenation of Halopyrazine | - Certain palladium-ligand combinations.- Presence of a hydrogen source. | - Screen different phosphine ligands.- Ensure anhydrous conditions. |
References
- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (URL not available)
-
Protodeboronation - Wikipedia. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]
- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
-
Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm (RSC Publishing). [Link]
- Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem. (URL not available)
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. (URL not available)
- Synthesis process of 2-methyl-5-pyrazine formate.
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Mechanochemical synthesis of pyrazine : dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm (RSC Publishing). [Link]
-
Pyrazine-2,3-dicarboxylic acid | Request PDF. ResearchGate. [Link]
-
Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]
-
Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF. ResearchGate. [Link]
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]
-
Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. ResearchGate. [Link]
-
Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. ACS Publications. [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]
-
Stille reaction. Wikipedia. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Synthesis and reactions of Pyrazine | PPTX. Slideshare. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
- The synthetic method of 2-pyridine carboxylic acid.
-
Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Sciforum : Event management platform. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
A green and efficient hydrolysis of met. JOCPR. [Link]
-
Decarboxylation Reaction Mechanism. YouTube. [Link]
- preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. Benchchem. (URL not available)
-
Oxidations by a H2O2-VO3 −-pyrazine-2-carboxylic acid reagent. ResearchGate. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. [Link]
- A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]
-
Making Amides from Nitriles. Chemistry LibreTexts. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH. [Link]
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Technical Support Center: Optimizing Coupling Reactions for Pyrazine-2-Carboxylic Acid Amides
Welcome to the technical support center for the synthesis of pyrazine-2-carboxylic acid amides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of amide bond formation with this important heterocyclic scaffold. The following content, presented in a troubleshooting-focused question-and-answer format, synthesizes established chemical principles with field-proven insights to help you overcome common experimental hurdles.
Section 1: Troubleshooting Low or No Product Yield
Low yield is one of the most frequently encountered issues in amide coupling reactions. The electron-deficient nature of the pyrazine ring can influence the reactivity of the carboxylic acid, while the amine coupling partner may present its own challenges. Below is a systematic guide to diagnosing and resolving poor reaction outcomes.
Q1: My reaction has stalled or resulted in a very low yield. Where should I start my investigation?
A1: A low or non-existent yield points to fundamental issues with reagents, reaction setup, or the chosen conditions. A systematic check is the most effective approach.[1]
-
Reagent Quality and Handling:
-
Moisture Sensitivity: Many premier coupling reagents, particularly uronium salts like HATU and carbodiimides like EDC, are highly sensitive to moisture.[1][2] Water in the reaction will hydrolyze the activated carboxylic acid intermediate, returning it to the starting material and consuming your reagent. Always use anhydrous solvents (e.g., DMF, DCM) and perform reactions under an inert atmosphere (Nitrogen or Argon).[1] Reagents should be stored in a desiccator, ideally at low temperatures (-20°C), and warmed to room temperature before opening to prevent condensation.[2][3]
-
Starting Material Purity: Ensure the purity of your pyrazine-2-carboxylic acid and amine. Impurities can interfere with the reaction.[1]
-
-
Reaction Stoichiometry:
-
The ratio of reactants is critical. A common and effective starting point is a slight excess of the amine and the coupling reagent relative to the carboxylic acid (e.g., a 1:1.1:1.1 ratio of Acid:Amine:Coupling Reagent).[1]
-
-
Activation Step:
-
Ineffective Activation: The most common point of failure is the initial activation of the carboxylic acid. If this step is inefficient, no downstream reaction will occur. For many modern coupling reagents like HATU, a "pre-activation" step is highly recommended. This involves stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) together in the solvent for 5-15 minutes before adding the amine.[1][3] This prevents the coupling reagent from reacting directly with the amine.[1]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield amide coupling reactions.
Q2: I'm coupling my pyrazine-2-carboxylic acid with an electron-deficient amine and getting poor results. How can I improve this?
A2: This is a classic challenge. The nucleophilicity of the amine is a primary driver of the reaction rate. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly with activated esters.[4][5] Standard conditions may not be sufficient.
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salt-based reagents are generally superior for challenging couplings.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard here. It forms a highly reactive OAt-ester intermediate that couples rapidly and minimizes side reactions.[3][7]
-
COMU is another excellent, highly reactive uranium salt that can be even more efficient than HATU in some cases.[7]
-
-
Alternative Activation Method: For particularly stubborn cases, converting the carboxylic acid to an acid chloride is a powerful, albeit less direct, strategy.[2][8][9][10] This is achieved by treating the pyrazine-2-carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acid chloride is highly electrophilic and will react readily with even weak nucleophiles.[2]
-
Novel Reagent Systems: Some studies have shown that systems like methanesulfonyl chloride (MsCl) with N-methylimidazole (NMI) can be highly effective for coupling with electron-deficient pyrazine amines, succeeding where reagents like HATU and EDC/HOBt failed.[4]
Section 2: Managing Side Reactions and Impurities
Even when the desired product is formed, side reactions can complicate purification and reduce the overall yield. Understanding and mitigating these pathways is key to a clean and efficient synthesis.
Q3: My reaction is complete, but I'm struggling to remove the urea byproduct from my DCC/EDC-mediated coupling. What can I do?
A3: This is a well-known drawback of using carbodiimide reagents.
-
If using DCC: The byproduct, dicyclohexylurea (DCU), is notoriously difficult to remove as it is largely insoluble in most organic solvents and tends to precipitate, but can also contaminate fractions during chromatography.[7][11] Switching to a different reagent is often the best solution.
-
If using EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[7][12] An acidic aqueous workup (e.g., with dilute HCl or NH₄Cl solution) will protonate the urea, making it highly soluble in the aqueous phase and easy to remove by extraction.[1]
Q4: I am working with a chiral amine. How can I prevent racemization during the coupling step?
A4: Racemization is a significant risk, especially when activating amino acids or coupling with valuable chiral amines. The activated carboxylic acid intermediate is susceptible to base-catalyzed epimerization.[13]
-
Use Additives: For carbodiimide-mediated couplings (DCC, EDC), the addition of a nucleophilic interceptor like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial.[7][13][14] These additives react with the initial O-acylisourea intermediate to form an active ester (OBt or OAt ester). These esters are more stable towards racemization but still highly reactive towards the amine.[7]
-
Choose the Right Reagent: Uronium salts based on HOAt, such as HATU , are inherently designed to suppress racemization due to the nature of the active ester they form.[3][7]
-
Control the Base: Use the minimum necessary amount of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[3] Avoid using an excess of base or stronger, unhindered bases like triethylamine (TEA), which can accelerate racemization.[15]
-
Temperature Control: For particularly sensitive substrates, running the reaction at a lower temperature (e.g., 0 °C) can help minimize the rate of racemization.[1]
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the best general-purpose coupling reagent to start with for pyrazine-2-carboxylic acids?
A5: For general screening and straightforward couplings, an EDC/HOBt system offers a good balance of reactivity, cost-effectiveness, and ease of workup (due to the water-soluble urea byproduct).[1][5][14] However, if you anticipate challenges (steric hindrance, poor nucleophilicity) or are working with precious materials where maximizing yield is critical, starting directly with HATU is often more efficient in the long run.[3][16]
Q6: How do I choose between DMF and DCM as a solvent?
A6: The choice is primarily dictated by the solubility of your starting materials.[15]
-
DMF (N,N-Dimethylformamide): A highly polar aprotic solvent that is excellent for dissolving a wide range of substrates, including polar amines and carboxylic acids.[3] It is often the solvent of choice for HATU couplings.[1][3]
-
DCM (Dichloromethane): A less polar option suitable for more lipophilic substrates. It is easier to remove under reduced pressure than DMF, which can simplify the workup.[1]
Regardless of the choice, the solvent must be anhydrous .
Q7: When is it appropriate to use the acid chloride method?
A7: The acid chloride method is a robust but harsh two-step process.[2][9][10] It is most appropriate when:
-
You are coupling with a very weak nucleophile (e.g., a highly electron-deficient aniline) where even potent coupling reagents fail.[4]
-
Your pyrazine-2-carboxylic acid is stable to the conditions required for acid chloride formation (e.g., refluxing in SOCl₂).[2]
-
You are performing a large-scale synthesis where the cost of coupling reagents is a significant factor.
Decision Tree for Coupling Method Selection
Caption: A decision-making guide for selecting the optimal amide coupling strategy.
Section 4: Experimental Protocols
The following protocols are provided as robust starting points. Always monitor your reactions by TLC or LC-MS to determine the optimal reaction time.[1]
Protocol 1: General Procedure for HATU Coupling[1][3]
-
Under an inert atmosphere (N₂ or Ar), dissolve the pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for EDC/HOBt Coupling[1]
-
Under an inert atmosphere, dissolve the pyrazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 20-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in the same anhydrous solvent.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work up the reaction as described in the HATU protocol (Step 6 onwards). An acidic wash (e.g., 1M HCl) can be particularly effective in removing the EDC-urea byproduct.
Protocol 3: Amide Synthesis via Acid Chloride[2]
Step A: Formation of the Acid Chloride
-
In a fume hood, place the pyrazine-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂) (approx. 5.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitor by TLC if possible, or assume completion after sufficient time).
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.
Step B: Amide Coupling
-
Dissolve the crude acid chloride from Step A in an anhydrous aprotic solvent (e.g., THF, DCM).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Proceed with an aqueous workup and purification as described in the previous protocols.
References
- Optimizing reaction conditions for coupling to carboxylic acids - Benchchem.
- HATU: Optimizing Peptide Coupling Chemistry for Advanced Amide Bond Formation. (2026). APExBIO.
- Managing incompatible reagents with pyrazine carboxylic acids - Benchchem.
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate.
- A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing.
- HATU coupling - what's the best order? (2024). Reddit.
- Coupling Reagents - Aapptec Peptides.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). National Institutes of Health.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). National Institutes of Health.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2014). ResearchGate.
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of 5-Morpholinopyrazine-2-carboxylic Acid and Its Analogs as Potential Antimycobacterial Agents
In the landscape of infectious disease research, the quest for novel antimycobacterial agents remains a paramount challenge, driven by the persistent global threat of tuberculosis and the emergence of drug-resistant strains. Pyrazine-2-carboxylic acid derivatives have long been a cornerstone of this research, with the archetypal drug, pyrazinamide, being a first-line treatment. This guide provides an in-depth technical comparison of 5-Morpholinopyrazine-2-carboxylic acid, a compound of interest, with its structurally similar analogs. We will delve into their synthesis, structure-activity relationships (SAR), antimycobacterial efficacy, and proposed mechanisms of action, supported by experimental data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction: The Pyrazine Scaffold in Antimycobacterial Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, most notably for its role in the antimycobacterial agent pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA is thought to exert its effect through various mechanisms, including the disruption of membrane transport and energetics, and the inhibition of essential enzymes like fatty acid synthase I (FAS-I).[2][3][4]
The core structure of pyrazine-2-carboxylic acid has been the subject of extensive medicinal chemistry efforts to enhance potency, broaden the spectrum of activity, and overcome resistance. Modifications at the 5- and 6-positions of the pyrazine ring have been shown to significantly influence biological activity. This guide focuses on 5-Morpholinopyrazine-2-carboxylic acid and compares it with key analogs, primarily those with substitutions at the 5-position, to elucidate the structural determinants of antimycobacterial efficacy.
Comparative Analysis of Antimycobacterial Activity
While specific biological data for 5-Morpholinopyrazine-2-carboxylic acid is not extensively published, we can infer its potential activity by comparing it with structurally related analogs that have been evaluated against Mycobacterium tuberculosis. The primary comparators for this analysis are 5-chloro- and 5-alkylamino-substituted pyrazine-2-carboxamides, for which there is a substantial body of published data.
Structure-Activity Relationships (SAR)
The substitution at the 5-position of the pyrazine ring plays a critical role in the antimycobacterial activity of pyrazine-2-carboxylic acid derivatives.
-
5-Chloro Substitution: The introduction of a chlorine atom at the 5-position, as seen in 5-chloropyrazine-2-carboxamide (5-Cl-PZA), has been shown to confer activity against pyrazinamide-resistant strains of M. tuberculosis and other mycobacterial species that are naturally resistant to pyrazinamide.[2] This suggests a mechanism of action that may differ from or bypass the primary resistance mechanisms to pyrazinamide. The 5-chloro substitution is believed to enhance the inhibition of mycobacterial fatty acid synthase I (FAS-I).[5][6]
-
5-Amino and 5-Alkylamino Substitution: The replacement of the 5-chloro group with amino or alkylamino moieties has been explored to modulate the compound's physicochemical properties and biological activity. Studies on 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown that the length of the alkyl chain influences antimycobacterial potency.[7][8] For instance, derivatives with butylamino to heptylamino chains at the 5-position have demonstrated significant activity against M. tuberculosis H37Rv.[8] This suggests that the lipophilicity and steric bulk at this position are important for target engagement. The morpholino group in 5-Morpholinopyrazine-2-carboxylic acid, being a cyclic secondary amine, presents a distinct steric and electronic profile compared to linear alkylamino groups, which could lead to differential target interactions.
Quantitative Comparison of Antimycobacterial Activity
The following table summarizes the in vitro antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of selected 5-substituted pyrazine-2-carboxamide analogs against Mycobacterium tuberculosis H37Rv. This data provides a benchmark for the expected potency of 5-Morpholinopyrazine-2-carboxylic acid.
| Compound/Analog | 5-Substituent | Amide Substitution | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Pyrazinamide (PZA) | -H | -NH₂ | 12.5 - 25 | [5] |
| 5-Chloro-N-phenylpyrazine-2-carboxamide | -Cl | -NH-Ph | 1.56 - 6.25 | [2][9] |
| 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | -Cl | -NH-CH₂-Ph-4-Me | 3.13 | [5] |
| 5-Heptylamino-N-phenylpyrazine-2-carboxamide | -NH-(CH₂)₆CH₃ | -NH-Ph | 2.5 µM (approx. 0.78 µg/mL) | [8] |
| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | -NH-(CH₂)₆CH₃ | -NH-Ph-4-Me | 0.78 | [10] |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | -NH₂ (at position 3) | -NH-Ph-2,4-(OMe)₂ | 12.5 | [11] |
From this data, it is evident that substitution at the 5-position with either a chloro or an alkylamino group can lead to a significant increase in potency compared to the parent pyrazinamide.
Proposed Mechanism of Action
The primary mechanism of action for pyrazinamide and its analogs is multifaceted and not yet fully elucidated. However, several key targets and pathways have been identified.
Inhibition of Fatty Acid Synthase I (FAS-I)
A prominent hypothesis is the inhibition of mycobacterial FAS-I, a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] 5-Chloropyrazinamide, in particular, has been shown to be a potent inhibitor of FAS-I.[5][6] The inhibition of FAS-I disrupts the integrity of the cell wall, leading to bacterial death. It is plausible that 5-Morpholinopyrazine-2-carboxylic acid also targets FAS-I, with the morpholino moiety potentially influencing the binding affinity to the enzyme.
Caption: Proposed mechanism of action via FAS-I inhibition.
Disruption of Membrane Energetics
Another proposed mechanism for pyrazinoic acid, the active form of pyrazinamide, is the disruption of the mycobacterial cell membrane potential and the inhibition of membrane transport functions.[3] This is particularly effective against non-replicating, persistent mycobacteria found in the acidic environment of granulomas. The acidic environment facilitates the protonation of pyrazinoic acid, allowing it to diffuse back into the mycobacterial cell and disrupt the proton motive force. The physicochemical properties of the 5-substituent, such as the basicity of the morpholino group, could influence the compound's ability to shuttle protons and disrupt membrane energetics.
In Vitro Cytotoxicity
An essential aspect of drug development is the evaluation of a compound's toxicity towards host cells. For pyrazine-2-carboxamide derivatives, cytotoxicity is a key parameter to establish a therapeutic window. Studies on 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown that substitution of the 5-chloro group with alkylamino moieties can significantly decrease in vitro cytotoxicity in HepG2 cell lines.[8] For example, 5-heptylamino-N-phenylpyrazine-2-carboxamide exhibited an IC50 of >250 µM against HepG2 cells, indicating low cytotoxicity.[8] This suggests that the morpholino substitution in the target compound may also confer a favorable cytotoxicity profile.
| Compound | IC50 against HepG2 cells (µM) | Selectivity Index (SI = IC50/MIC) | Reference |
| 5-Heptylamino-N-phenylpyrazine-2-carboxamide | >250 | >100 | [8] |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | >38 µM | >38 | [10] |
| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 41.4 | - | [11] |
Experimental Protocols
General Synthesis of 5-Substituted Pyrazine-2-carboxylic Acids
A general synthetic route to 5-substituted pyrazine-2-carboxylic acids involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) at the 5-position of a pyrazine-2-carboxylate ester with an appropriate nucleophile, followed by hydrolysis of the ester.
Caption: General synthetic workflow for 5-morpholinopyrazine-2-carboxylic acid.
Step-by-Step Protocol (Adapted from general procedures):
-
Nucleophilic Aromatic Substitution: To a solution of methyl 5-chloropyrazine-2-carboxylate in a suitable solvent (e.g., toluene or DMF), add morpholine (typically 1.1-1.5 equivalents) and a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-morpholinopyrazine-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Morpholinopyrazine-2-carboxylic acid.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compound solutions of varying concentrations
-
Alamar Blue reagent
-
Positive control (e.g., rifampicin) and negative control (no drug) wells
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[12][13][14]
Conclusion and Future Directions
While direct experimental data for 5-Morpholinopyrazine-2-carboxylic acid is limited, a comparative analysis with its structural analogs provides valuable insights into its potential as an antimycobacterial agent. The extensive research on 5-chloro- and 5-alkylamino-pyrazine-2-carboxamides suggests that the morpholino moiety at the 5-position is likely to confer significant antimycobacterial activity, potentially through the inhibition of FAS-I and/or the disruption of membrane energetics. Furthermore, the favorable cytotoxicity profiles of related 5-amino-substituted analogs are encouraging.
Future research should focus on the synthesis and in-depth biological evaluation of 5-Morpholinopyrazine-2-carboxylic acid and a library of its derivatives. Key experimental investigations should include:
-
Determination of MIC values against a panel of drug-sensitive and drug-resistant M. tuberculosis strains.
-
In vitro cytotoxicity assays against various human cell lines to establish a selectivity index.
-
Enzymatic assays to confirm the inhibition of mycobacterial FAS-I.
-
Studies to investigate the effect on mycobacterial membrane potential and transport.
Such studies will be instrumental in validating the therapeutic potential of this chemical scaffold and guiding the rational design of next-generation antimycobacterial agents.
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Juhás, M., Zitko, J., Bouz, G., Konečná, K., Kráľová, K., & Doležal, M. (2018). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 23(11), 2873.
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A Comparative Analysis of the Biological Activity of 5-Morpholinopyrazine-2-carboxylic Acid and Other Pyrazine Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of 5-Morpholinopyrazine-2-carboxylic acid against other pyrazine analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. The information presented herein is synthesized from a comprehensive review of preclinical studies, providing a valuable resource for researchers engaged in the discovery and development of novel pyrazine-based therapeutic agents.
The Pyrazine Core: A Versatile Scaffold for Drug Design
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile template for the design of biologically active molecules. The nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition and binding to biological targets.[4] Furthermore, the pyrazine ring is relatively stable to metabolic degradation and its physicochemical properties can be readily modulated through substitution at various positions.
This guide will focus on derivatives of pyrazine-2-carboxylic acid, a key intermediate in the synthesis of numerous bioactive compounds.[5] We will explore how modifications at the 5-position of the pyrazine ring, with a particular focus on the morpholino substituent, and variations of the carboxylic acid group, influence the biological activity profile of these compounds.
Comparative Biological Activities: A Data-Driven Overview
The biological activities of pyrazine derivatives are diverse and highly dependent on their substitution patterns. The following sections and tables summarize the observed activities of 5-Morpholinopyrazine-2-carboxylic acid and related analogs.
Antimicrobial and Antifungal Activity
Pyrazine derivatives have shown significant promise as antimicrobial and antifungal agents. The morpholino moiety, in particular, has been incorporated into various heterocyclic scaffolds to enhance antimicrobial potency.[4] While specific data for 5-Morpholinopyrazine-2-carboxylic acid is not extensively available in the public domain, we can infer its potential activity based on studies of structurally related compounds.
For instance, a study on pyrazine-2-carboxylic acid derivatives coupled with piperazines revealed potent antimicrobial activity against a panel of bacterial and fungal strains.[3][6] The substitution pattern on both the pyrazine and piperazine rings was found to be critical for activity.
| Compound/Analog | Target Organism(s) | Activity (MIC/IC50/Inhibition %) | Reference(s) |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | Good antioxidant and moderate antimicrobial activity | [3][6] |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Highest antimicrobial activity in the series | [3][6] |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 μmol·mL-1 | [7] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively drug-resistant S. typhi | MIC = 6.25 mg/mL for the most potent derivative | [8] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing [3]
This protocol outlines a standard method for evaluating the antimicrobial activity of test compounds.
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Preparation of Wells: A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Simplified mitochondrial pathway of apoptosis induced by some anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring and the modifications of the carboxamide group.
-
Substitution at the 5- and 6-positions: The introduction of bulky and lipophilic groups, such as tert-butyl, at the 5-position has been shown to be favorable for antimycobacterial activity. [2]Halogen substitution, particularly chlorine at the 6-position, can also modulate activity.
-
Amide Substituents: The nature of the substituent on the amide nitrogen is a key determinant of biological activity. Aromatic and heteroaromatic rings, often with specific substitution patterns, can enhance potency against various targets. For instance, 3,5-bis(trifluoromethyl)phenyl and 3,5-bromo-4-hydroxyphenyl substituents on the amide have been associated with high antitubercular activity. [2][7]* The Morpholino Group: The morpholine ring is a common substituent in medicinal chemistry known to improve pharmacokinetic properties such as solubility and metabolic stability. Its incorporation at the 5-position of the pyrazine ring is likely to influence the overall physicochemical properties of the molecule and its interaction with biological targets. While specific SAR data for 5-morpholino-substituted pyrazines is not abundant, the general trends observed for other 5-substituted analogs suggest that this modification could lead to interesting biological profiles.
Future Directions and Conclusion
This comparative guide highlights the significant therapeutic potential of pyrazine-2-carboxylic acid derivatives. While direct experimental data on the biological activity of 5-Morpholinopyrazine-2-carboxylic acid is limited in the currently available literature, the analysis of structurally related analogs provides a strong rationale for its further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-Morpholinopyrazine-2-carboxylic acid and its derivatives. Head-to-head comparisons with other pyrazine analogs in standardized assays are crucial to definitively establish its activity profile and therapeutic potential. The exploration of its mechanism of action and potential molecular targets will be essential for its development as a novel therapeutic agent. The insights provided in this guide, including the detailed experimental protocols and SAR analysis, offer a solid foundation for researchers to embark on these exciting investigations.
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A Comparative Guide to Kinase Inhibitor Efficacy: Evaluating 5-Morpholinopyrazine-2-carboxylic acid Against Known PI3K Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a common driver of oncogenesis, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery. The phosphoinositide 3-kinase (PI3K) pathway, in particular, is one of the most frequently activated signaling cascades in human cancers, making it a high-value target.[1]
This guide provides a comparative framework for evaluating the efficacy of novel kinase inhibitors. As a case study, we will consider the hypothetical investigational compound, 5-Morpholinopyrazine-2-carboxylic acid . While this specific molecule is not extensively characterized in public literature, its core structure, featuring morpholine and pyrazine moieties, is common to numerous known PI3K inhibitors.[2][3] This structural similarity provides a scientifically grounded rationale for postulating its activity against PI3K.
Here, we will outline a comprehensive strategy to characterize the efficacy of our hypothetical compound, which we will refer to as "Compound-M" , by comparing it to two well-established, clinically relevant PI3K inhibitors: Alpelisib (BYL719) and Taselisib (GDC-0032) . Alpelisib is the first FDA-approved PI3Kα-specific inhibitor for certain types of breast cancer, while Taselisib is a potent inhibitor of the α, δ, and γ isoforms of PI3K.[4][5][6][7][8] This comparison will not only benchmark the potency of Compound-M but also illuminate its selectivity profile, a critical determinant of its potential therapeutic window.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative sources.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][9][10][11] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of Class I PI3Ks.
Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9][10] PIP3 recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). This colocalization facilitates the phosphorylation and activation of AKT by other kinases, such as PDK1 and mTORC2.[9][12] Once activated, AKT phosphorylates a plethora of downstream substrates, ultimately leading to the modulation of cellular functions that promote cell survival and proliferation.[1][9][11] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][9]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Comparative Efficacy Analysis: A Multi-Faceted Approach
A thorough evaluation of a novel kinase inhibitor requires a tiered approach, moving from in vitro biochemical assays to cell-based models that more closely mimic the complex intracellular environment.
Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of Compound-M on the enzymatic activity of the target kinase and to assess its selectivity against other related kinases.
Experimental Objective: To quantify the half-maximal inhibitory concentration (IC50) of Compound-M against the four Class I PI3K isoforms (α, β, δ, γ) and compare these values to those of Alpelisib and Taselisib.
Methodology: A common and robust method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescence-based assay like the Adapta™ Universal Kinase Assay, which measures ADP formation.[13]
Data Summary:
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity Profile |
| Compound-M | TBD | TBD | TBD | TBD | To Be Determined |
| Alpelisib | ~5 | ~1200 | ~290 | ~250 | α-selective[4][5] |
| Taselisib | ~0.29 | ~9.1 | ~0.12 | ~0.97 | α/δ/γ-selective, β-sparing[14][15] |
Note: IC50 values are representative and can vary based on assay conditions.
Interpretation: A low nanomolar IC50 value against PI3Kα would establish Compound-M as a potent inhibitor. The IC50 values against the other isoforms are crucial for defining its selectivity. A profile similar to Alpelisib (a high ratio of IC50 for β, δ, γ over α) would indicate α-specificity, which can be advantageous in minimizing off-target effects.
Cellular Target Engagement
Confirming that the compound can enter a cell and bind to its intended target is a critical validation step.
Experimental Objective: To measure the apparent affinity of Compound-M for PI3Kα within an intact cellular environment.
Methodology: The NanoBRET™ Target Engagement Assay is a state-of-the-art method for this purpose. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.[16][17][18][19]
Data Summary:
| Compound | Cellular PI3Kα Target Engagement (IC50, nM) |
| Compound-M | TBD |
| Alpelisib | Data available in specialized literature |
| Taselisib | Data available in specialized literature |
Interpretation: A potent cellular IC50 value confirms that Compound-M has good cell permeability and effectively engages with PI3Kα in its native environment. A significant rightward shift in potency compared to the biochemical IC50 might suggest issues with cell entry or active efflux.
Downstream Pathway Inhibition
Effective target engagement should translate into the inhibition of the downstream signaling pathway.
Experimental Objective: To quantify the reduction in phosphorylation of AKT, a key downstream effector of PI3K, in a relevant cancer cell line (e.g., MCF7 or KPL-4, which have PIK3CA mutations).[20][21]
Methodology: Western blotting is the gold-standard technique for this analysis.[22][23][24][25] Cells are treated with a dose-response of the inhibitors, and lysates are probed with antibodies specific for phosphorylated AKT (at Ser473 or Thr308) and total AKT (as a loading control).
Data Summary:
| Compound | Inhibition of p-AKT (Ser473) in PIK3CA-mutant cells (IC50, nM) |
| Compound-M | TBD |
| Alpelisib | Potent, low nM range |
| Taselisib | Potent, low nM range[26] |
Interpretation: A dose-dependent decrease in the p-AKT/total AKT ratio confirms that Compound-M functionally inhibits the PI3K pathway. The IC50 derived from this assay provides a measure of the compound's on-target cellular potency.
Anti-proliferative Activity
Ultimately, a successful kinase inhibitor should inhibit cancer cell growth and viability.
Experimental Objective: To determine the effect of Compound-M on the proliferation and viability of cancer cell lines with a dependency on the PI3K pathway.
Methodology: A luminescence-based cell viability assay, such as the CellTiter-Glo® assay, which measures cellular ATP levels as an indicator of metabolic activity, is a highly sensitive and high-throughput method.[2][27][28][29]
Data Summary:
| Compound | Anti-proliferative Activity in PIK3CA-mutant cells (GI50, nM) |
| Compound-M | TBD |
| Alpelisib | Cell line-dependent, typically in the nM range[21] |
| Taselisib | Cell line-dependent, typically in the nM range[20][30] |
Interpretation: Potent anti-proliferative activity in PIK3CA-mutant cell lines, and significantly less activity in PIK3CA wild-type lines, would strongly support an on-target, PI3Kα-dependent mechanism of action for Compound-M.
Experimental Workflows and Protocols
Scientific integrity is built on reproducible and well-documented methodologies. The following sections provide detailed protocols for the key experiments described above.
Workflow for Inhibitor Characterization
Caption: Tiered workflow for kinase inhibitor evaluation.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenation of luciferin is catalyzed by luciferase in the presence of ATP, generating a luminescent signal proportional to the number of viable cells.[27]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound-M, Alpelisib, and Taselisib. Add the compounds to the experimental wells and incubate for the desired period (e.g., 72 hours). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[27]
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[27] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as percent viability versus compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Protocol 2: Western Blot for p-AKT (Ser473) Inhibition
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of a target protein (total AKT) and its phosphorylated form (p-AKT).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KPL-4) and allow them to attach. Starve the cells of growth factors (e.g., by using serum-free media) for several hours to reduce basal pathway activity. Treat with various concentrations of inhibitors for a specified time (e.g., 2 hours). Stimulate the pathway with a growth factor (e.g., IGF-1) for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and Electrophoresis: Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST (e.g., rabbit anti-p-AKT Ser473 and mouse anti-total AKT).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) for 1 hour at room temperature.
-
Signal Detection: After final washes in TBST, add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager.
-
Densitometry Analysis: Quantify the band intensities. For each sample, calculate the ratio of the p-AKT signal to the total AKT signal to normalize for loading differences.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the preclinical efficacy evaluation of a novel kinase inhibitor, using the hypothetical "Compound-M" as an exemplar against established PI3K inhibitors. By systematically assessing its biochemical potency, selectivity, cellular target engagement, downstream pathway modulation, and anti-proliferative effects, a comprehensive profile of the compound can be constructed.
The data generated through these workflows would provide a clear, evidence-based assessment of 5-Morpholinopyrazine-2-carboxylic acid's potential as a PI3K inhibitor. A favorable profile—characterized by high potency against PI3Kα, clear selectivity over other isoforms, robust on-target activity in cells, and selective anti-proliferative effects in PIK3CA-mutant cancer models—would provide a strong rationale for advancing the compound into further preclinical development, including in vivo xenograft studies and toxicology assessments. This structured approach ensures that decisions in the drug discovery pipeline are driven by high-quality, reproducible, and scientifically sound data.
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Cross-reactivity profiling of 5-Morpholinopyrazine-2-carboxylic acid
Compared to its analog, Compound Y, our lead compound has a distinct and arguably more challenging off-target profile. The path forward requires a focused medicinal chemistry effort to abrogate the identified off-target activities while maintaining or improving on-target potency. This detailed cross-reactivity profile, grounded in empirical data, is the foundation upon which a rational, data-driven decision can be made to either advance, optimize, or terminate the compound, ultimately saving resources and increasing the probability of clinical success. [2]
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Critical Importance of Early Safety Screening in Drug Development . YouTube. [Link]
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In Vitro Safety Panels in Pharmacology Profiling . Eurofins Discovery. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis Using a BRD4 Inhibitor
Introduction: The Criticality of Confirming Target Engagement in Cellular Contexts
In the realm of drug discovery and chemical biology, identifying a compound that elicits a desired phenotypic response is a significant milestone. However, this is merely the initial step. A crucial subsequent challenge is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a clear mechanism of action and is essential for building confidence in a compound's therapeutic potential.
This guide provides a comparative overview of two powerful and widely adopted methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ (Bioluminescence Resonance Energy Transfer). We will explore the theoretical underpinnings, practical execution, and relative merits of each technique using the well-studied interaction between the bromodomain and extraterminal domain (BET) protein BRD4 and its inhibitor, JQ1, as our model system. We will also consider OTX-015, another potent BRD4 inhibitor, as a comparator to illustrate how these assays can be used to differentiate compounds.[1][2][3][4]
BRD4 is a key epigenetic regulator involved in the transcription of genes related to cell proliferation and cancer, making it a high-value therapeutic target.[5][6] JQ1 is a potent and selective inhibitor that binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby downregulating the expression of oncogenes like c-MYC.[7][8]
The Contenders: A Head-to-Head Comparison of CETSA and NanoBRET
Both CETSA and NanoBRET aim to answer the same fundamental question: does our compound bind to its target in living cells? However, they approach this question from different biophysical principles.
Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Thermal Stabilization
CETSA is a label-free method that leverages the principle that the binding of a ligand, such as a small molecule inhibitor, often increases the thermal stability of its target protein.[9] When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein is denatured is its melting temperature (Tm). A ligand-bound protein will typically have a higher Tm than its unbound counterpart.[10] This "thermal shift" is the readout for target engagement.
dot
Caption: CETSA workflow and principle of thermal stabilization.
NanoBRET™ Target Engagement Assay: Probing Proximity with Bioluminescence Resonance Energy Transfer
The NanoBRET assay is a proximity-based method that measures the binding of a compound to its target in living cells through bioluminescence resonance energy transfer (BRET).[11] This technique requires engineering the target protein to express it as a fusion with a small, bright luciferase enzyme (NanoLuc®). A fluorescently labeled version of a known ligand for the target (a "tracer") is then introduced into the cells. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase reaction is transferred to the fluorophore, generating a BRET signal. A test compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12]
dot
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A Comparative Guide to Morpholine-Containing Heterocyclic Inhibitors: Targeting PI3K/mTOR and DNA-PK in Oncology
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1][2][3] Its incorporation has led to the development of potent inhibitors against a range of enzyme classes, particularly protein kinases, which are central to cancer research.[2] This guide provides a comparative analysis of two prominent classes of morpholine-containing inhibitors targeting critical nodes in cancer signaling: the PI3K/mTOR pathway and the DNA damage response (DDR) pathway, via the DNA-dependent protein kinase (DNA-PK).
We will dissect the structure-activity relationships, mechanistic nuances, and performance of representative inhibitors, Gedatolisib (PI3K/mTOR) and Nedisertib (DNA-PK), providing field-proven insights and detailed experimental protocols to empower researchers in their own discovery efforts.
The Significance of the Morpholine Moiety in Kinase Inhibition
The six-membered morpholine heterocycle is more than a simple solubilizing group. Its strategic placement within an inhibitor's structure often serves several critical functions:
-
Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[4] This interaction is a cornerstone of high-potency inhibition for many kinase families.
-
Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and metabolic stability, contributing to more favorable pharmacokinetic profiles.[1]
-
Vector for Selectivity: Modifications to the morpholine ring itself, such as the addition of substituents or the creation of bridged structures, can exploit subtle differences between kinase active sites to achieve inhibitor selectivity.[5][6] For instance, the deeper pocket of mTOR compared to PI3K can accommodate bulkier bridged morpholines, a strategy used to develop mTOR-selective inhibitors.[6]
Comparative Analysis: Gedatolisib vs. Nedisertib
To illustrate the application and performance of morpholine-containing inhibitors, we will compare two clinical-stage candidates targeting distinct but crucial cancer pathways.
-
Gedatolisib (PF-05212384): Dual PI3K/mTOR Inhibition
-
Target Pathway: Gedatolisib is a potent, ATP-competitive dual inhibitor of all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[7][8] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[7][9][10]
-
Mechanism of Action: By simultaneously blocking both PI3K and mTOR, Gedatolisib induces a comprehensive shutdown of the pathway, both upstream and downstream of AKT.[11] This dual-inhibition strategy is designed to overcome the adaptive resistance mechanisms, such as the paradoxical activation of PI3K that can occur with mTOR-only inhibitors.[8][11]
-
Role of Morpholine: Gedatolisib's structure features two morpholine groups attached to a triazine core.[9] Pharmacophore modeling and docking studies suggest these morpholine moieties, along with other structural features, are key for interaction within the highly similar ATP-binding sites of PI3K and mTOR, contributing to its dual inhibitory activity.[10][12]
-
-
Nedisertib (M3814): DNA-PK Inhibition and Radiosensitization
-
Target Pathway: Nedisertib is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[13][14] DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[14][15]
-
Mechanism of Action: Nedisertib functions as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PK's catalytic subunit (DNA-PKcs). This prevents the phosphorylation of downstream targets, impairs the NHEJ repair process, and leads to an accumulation of toxic DSBs.[13] Consequently, it sensitizes cancer cells to DNA-damaging agents like ionizing radiation.[13][16][17]
-
Role of Morpholine: Like many PI3K-related kinase (PIKK) family inhibitors, Nedisertib's structure incorporates a morpholine group.[18] This moiety inserts into a hydrophobic pocket within the DNA-PKcs active site, contributing to its high potency.[18]
-
Signaling Pathway Overview
The following diagrams illustrate the points of intervention for Gedatolisib and Nedisertib.
Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by Gedatolisib.
Caption: DNA-PK activation in the NHEJ pathway and its inhibition by Nedisertib.
Quantitative Performance Comparison
The selectivity and potency of kinase inhibitors are critical determinants of their therapeutic potential.[19] The following table summarizes key inhibitory concentrations (IC50) for Gedatolisib and Nedisertib against their primary targets and related kinases.
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Profile | Reference(s) |
| Gedatolisib | PI3Kα | 0.4 | Pan-Class I PI3K inhibitor; also potent against mTOR. | [20] |
| PI3Kγ | 5.4 | [20] | ||
| mTOR | 1.6 | [20] | ||
| Nedisertib | DNA-PK | < 3 | >100-fold selectivity over PI3K family kinases. | [13][14] |
Expert Interpretation: Gedatolisib's low nanomolar potency against all Class I PI3K isoforms and mTOR underscores its design as a comprehensive pathway inhibitor.[11] In contrast, Nedisertib exhibits remarkable selectivity for DNA-PK over the structurally similar PI3K kinases, which is crucial for minimizing off-target effects on essential signaling pathways like the PI3K/mTOR cascade.[14] This high selectivity is a key differentiator and a desirable attribute for combination therapies.
Experimental Protocols for Inhibitor Evaluation
Validating the potency and cellular effects of these inhibitors requires robust and reproducible assays. Below are detailed, step-by-step methodologies for a biochemical kinase assay and a cell-based viability assay, which are foundational for characterizing compounds like Gedatolisib and Nedisertib.
Protocol 1: In Vitro Biochemical Kinase Assay (LanthaScreen™ TR-FRET)
This protocol is designed to measure the direct inhibition of a purified kinase enzyme. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.[19]
Causality Behind Experimental Choices:
-
TR-FRET: This technology is chosen for its sensitivity and low background, as the time-resolved measurement minimizes interference from short-lived fluorescence.
-
ATP at Km: Running the reaction at the ATP concentration equal to its Michaelis-Menten constant (Km) ensures that the assay is sensitive to ATP-competitive inhibitors.
-
Antibody Specificity: The use of a terbium-labeled, phospho-specific antibody ensures that the signal generated is directly proportional to the kinase activity.[19]
Caption: Workflow for a TR-FRET biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Dispense 2.5 µL of test compounds (e.g., Nedisertib) at 4X the final desired concentration into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 2.5 µL of the purified kinase (e.g., DNA-PK) at 4X the final concentration in the appropriate kinase buffer.
-
Reaction Initiation: To start the reaction, add 5 µL of a 2X mixture of the fluorescently labeled substrate (e.g., fluorescein-p53 peptide for DNA-PK) and ATP.[19] The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a development solution containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody.[19]
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium). Calculate the emission ratio to determine the extent of inhibition.
Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)
This protocol measures the metabolic activity of a cell population as an indicator of cell viability. It is used to determine the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Causality Behind Experimental Choices:
-
ATP as a Viability Marker: The assay quantifies ATP, which is a marker of metabolically active, viable cells. ATP levels correlate directly with the number of live cells.
-
Luminescence: The luciferase-based reaction produces a highly sensitive luminescent signal, allowing for the detection of small changes in cell population size.
-
Single-Step Reagent: The CellTiter-Glo® reagent combines cell lysis and detection components, simplifying the workflow and making it suitable for high-throughput applications.
Caption: Workflow for a CellTiter-Glo® cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well, white-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., Gedatolisib). Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compound.
-
Incubation: Incubate the cells for a period appropriate to observe effects on proliferation (typically 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. Data is typically normalized to vehicle-treated controls to calculate percent viability and determine the IC50 value.
Conclusion and Future Outlook
The morpholine scaffold remains a highly valuable component in the design of kinase inhibitors, contributing to potency, selectivity, and drug-like properties. The comparative analysis of Gedatolisib and Nedisertib highlights its successful application in targeting two of the most critical pathways in oncology: cell survival signaling (PI3K/mTOR) and DNA damage repair (DNA-PK).
-
Gedatolisib exemplifies a rational approach to overcoming pathway redundancy and feedback loops by targeting multiple nodes simultaneously.[8][11]
-
Nedisertib demonstrates how the morpholine moiety can be incorporated into highly selective inhibitors that potentiate standard-of-care therapies like radiation, offering a promising combination strategy.[16][17]
For researchers, the key takeaway is the versatility of this heterocyclic structure. Future innovations may involve creating novel morpholine isosteres or developing bifunctional inhibitors that tether a morpholine-containing kinase inhibitor to another pharmacophore, further enhancing therapeutic efficacy.[21][22] The robust experimental workflows detailed here provide a validated framework for the continued exploration and optimization of this privileged scaffold in modern drug discovery.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Morpholinopyrazine-2-carboxylic Acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Morpholinopyrazine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only effective but also rigorously compliant with regulatory standards.
I. Hazard Assessment & Characterization
-
Pyrazine Derivatives: Compounds in this class are often recognized as irritants.[1][2] The European Food Safety Authority (EFSA) notes that for many pyrazine derivatives, hazards for skin, eye, and respiratory contact are acknowledged.[1][2]
-
Morpholine: Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[3][4][5] It is classified as hazardous waste and is known to react violently with oxidizing agents.[3]
-
Carboxylic Acids: While acidity varies, carboxylic acids as a class can be corrosive and should be handled with care.
Based on this analysis, 5-Morpholinopyrazine-2-carboxylic acid must be handled as hazardous waste . The primary anticipated hazards are summarized below.
| Parameter | Guideline / Inferred Hazard | Source / Rationale |
| Primary Hazard Class | Irritant, Harmful, Potential Corrosive | Based on pyrazine, morpholine, and carboxylic acid moieties.[1][2][3][4][5] |
| Target Organs | Skin, Eyes, Respiratory System | Inferred from data on pyrazine derivatives and morpholine.[1][2][4] |
| Incompatible Agents | Strong Oxidizing Agents, Strong Acids | Morpholine reacts violently with oxidizing agents.[3][6] Segregation from acids is a standard prudent practice.[7] |
| Decomposition Products | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2) | Expected thermal decomposition products for nitrogen-containing organic compounds.[3][8][9] |
II. Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, stringent protective measures are mandatory to minimize exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to have a written Chemical Hygiene Plan (CHP) that outlines necessary protective measures.[10][11]
-
Engineering Controls: All handling and preparation of waste solutions of 5-Morpholinopyrazine-2-carboxylic acid should occur within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[11]
-
Personal Protective Equipment (PPE):
III. Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[13][14]
-
Designate a Waste Stream: 5-Morpholinopyrazine-2-carboxylic acid waste should be collected in a dedicated "Non-halogenated Organic Solids" or "Nitrogenous Organic Waste" container, depending on your institution's specific waste stream categories.
-
Avoid Incompatibilities:
-
DO NOT mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[3]
-
DO NOT mix with strong acids. While the compound itself is a carboxylic acid, adding it to a container of strong acid waste could catalyze decomposition or other unknown reactions.
-
DO NOT dispose of this chemical down the drain.[3][7] Aqueous solutions must be collected as hazardous chemical waste.
-
IV. Step-by-Step Disposal Protocol
This protocol details the procedure from the point of generation to readiness for pickup by a certified hazardous waste handler.
Step 1: Waste Container Selection
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a wide-mouth container is preferable.
Step 2: Labeling the Waste Container
As soon as the first drop of waste is added, the container must be labeled. EPA regulations require each label to clearly state:
-
The words "HAZARDOUS WASTE" .[15]
-
The full chemical name: "5-Morpholinopyrazine-2-carboxylic acid" . Avoid abbreviations or formulas. If it is a solution, list all components and their approximate percentages.[7]
-
The specific hazard(s): "Irritant, Harmful" .[15]
Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA)
The labeled waste container should be kept in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[7][15]
-
The container must remain closed at all times, except when actively adding waste.
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Segregate the container from incompatible materials within the SAA.[7]
Step 4: Preparing for Disposal
Once the container is full or the experiment is complete, ensure the cap is tightly sealed. Do not overfill containers; allow for at least 10% headspace to accommodate expansion.[14] Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a certified waste broker.[13]
The entire workflow, from generation to disposal, is outlined in the diagram below.
Caption: Decision workflow for the disposal of 5-Morpholinopyrazine-2-carboxylic acid.
V. Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section II.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[3] For a liquid spill, surround the area with absorbent pads or booms.
-
Clean Up: Working from the outside in, carefully collect the absorbent material and spilled substance using non-sparking tools (e.g., plastic dustpan).[3][16]
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbent, gloves, wipes) into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
VI. Regulatory Context
Adherence to federal and local regulations is not optional. Two primary federal agencies govern laboratory waste in the United States:
-
Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from its creation to its ultimate disposal.[13] This includes regulations on waste classification, accumulation, labeling, and disposal.[14][15]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling and disposal of chemicals to protect laboratory workers.[10]
By following the procedures outlined in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical federal standards.
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Navigating the Uncharted: A Guide to Safely Handling 5-Morpholinopyrazine-2-carboxylic Acid
This document is crafted to empower researchers, scientists, and drug development professionals with the essential knowledge for the safe handling, storage, and disposal of 5-Morpholinopyrazine-2-carboxylic acid. In the absence of a dedicated Safety Data Sheet (SDS), this guide is built upon a foundation of scientific integrity, drawing parallels from the known hazards of similar pyrazine and morpholine derivatives.
Hazard Analysis: A Precautionary Approach
Due to the novelty of 5-Morpholinopyrazine-2-carboxylic acid, a definitive hazard profile has not been established. However, an analysis of related pyrazine carboxylic acid derivatives suggests a potential for the following hazards:
-
Skin Irritation: Many pyrazine derivatives are classified as skin irritants.[1][2][3]
-
Eye Irritation: Serious eye irritation is a common hazard associated with this class of compounds.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]
-
Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.[1][3]
It is imperative to handle this compound with the assumption that it possesses these potential hazards until comprehensive toxicological data becomes available.
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Statement | GHS Classification (Typical for Related Compounds) | Source(s) |
| Causes skin irritation | Skin Irrit. 2 | [1][2][3] |
| Causes serious eye irritation | Eye Irrit. 2 | [1][2][3] |
| May cause respiratory irritation | STOT SE 3 | [3][4] |
| Harmful if swallowed | Acute Tox. 4 | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling 5-Morpholinopyrazine-2-carboxylic acid. The following PPE is mandatory to minimize exposure risk.
Experimental Workflow for Donning and Doffing PPE
Caption: A clear workflow for the segregation and disposal of chemical waste.
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, and weighing paper, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing 5-Morpholinopyrazine-2-carboxylic acid should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not pour down the drain. [3]* Disposal Procedure: All waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. [1][2] By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with novel compounds like 5-Morpholinopyrazine-2-carboxylic acid, ensuring both personal safety and scientific progress.
References
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699. [Link]
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Solov'ev, V. N., & Pavolo, E. P. (1967). [Antitubercular Properties of Some Derivatives of Pyrazine Carboxylic Acid]. Farmakologiia i toksikologiia, 30(6), 734–737. [Link]
- Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet for MORPHOLINE-2-CARBOXYLIC ACID, N-BOC PROTECTED.
-
Semelková, L., et al. (2017). Design, synthesis, antimycobacterial evaluation, and in silico studies of 3-(phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 22(9), 1491. [Link]
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Jampílek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(4), 814-826. [Link]
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Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular nutrition & food research, 63(16), e1900193. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

